2-amino-N-benzyl-5-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-benzyl-5-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDITJFVEVGBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301528-54-1 | |
| Record name | 2-amino-N-benzyl-5-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-benzyl-5-hydroxybenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The synthesis of this molecule presents a unique chemoselectivity challenge due to the presence of three reactive functional groups: an amino group, a hydroxyl group, and a carboxylic acid. This guide proposes a robust strategy involving the use of protecting groups to ensure the selective formation of the desired amide bond.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from the commercially available starting material, 2-amino-5-hydroxybenzoic acid. To achieve the desired regioselectivity in the amidation reaction with benzylamine, a protection strategy for the amino and hydroxyl groups is paramount. A plausible multi-step synthesis is outlined below:
-
Protection of the Amino Group: The amino group of 2-amino-5-hydroxybenzoic acid is first protected to prevent its reaction in the subsequent amidation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent reactions and its relatively mild deprotection conditions.
-
Protection of the Hydroxyl Group: Following the protection of the amino group, the phenolic hydroxyl group is protected. The benzyl (Bn) group is a suitable protecting group that can be removed under different conditions than the Boc group, allowing for orthogonal deprotection.
-
Amide Bond Formation: With the amino and hydroxyl groups protected, the carboxylic acid is activated and coupled with benzylamine to form the desired amide bond. The use of a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is a well-established method for this transformation.
-
Deprotection: Finally, the protecting groups are removed to yield the target molecule, this compound. The benzyl group can be removed by catalytic hydrogenation, and the Boc group can be cleaved under acidic conditions.
This strategic approach ensures that the amide bond is formed exclusively at the carboxylic acid functionality, leading to a higher yield and purity of the final product.
Experimental Protocols
Step 1: Synthesis of 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid
Methodology:
-
To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-(benzyloxy)-2-(tert-butoxycarbonylamino)benzoic acid
Methodology:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
After completion of the reaction, pour the mixture into ice-cold water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Step 3: Synthesis of tert-butyl (4-(benzylcarbamoyl)-3-(benzyloxy)phenyl)carbamate
Methodology:
-
Dissolve the product from Step 2 (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound
Methodology:
-
Deprotection of the Benzyl Ether:
-
Dissolve the product from Step 3 (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection of the Boc Group:
-
Dissolve the crude product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The final product can be purified by recrystallization or column chromatography.
-
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 2-amino-5-hydroxybenzoic acid | 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid | (Boc)₂O, NaHCO₃ | 1,4-dioxane/H₂O | 85-95 | >95 |
| 2 | Product of Step 1 | 5-(benzyloxy)-2-(tert-butoxycarbonylamino)benzoic acid | Benzyl bromide, K₂CO₃ | DMF | 70-80 | >95 |
| 3 | Product of Step 2 | tert-butyl (4-(benzylcarbamoyl)-3-(benzyloxy)phenyl)carbamate | Benzylamine, DCC, HOBt | DCM | 75-85 | >95 |
| 4 | Product of Step 3 | This compound | H₂, Pd/C; TFA | Methanol; DCM/TFA | 60-70 (over 2 steps) | >98 |
Note: The yield and purity data presented in this table are typical for these types of reactions and may vary depending on the specific experimental conditions and scale.
Visualization of Synthetic Pathway and Workflows
Caption: Proposed multi-step synthesis of this compound.
Caption: Detailed workflow for the DCC/HOBt mediated amide coupling reaction.
Conclusion
This technical guide outlines a feasible and robust synthetic pathway for this compound. The proposed strategy, employing a protecting group approach, addresses the inherent chemoselectivity challenges and is based on well-established and reliable organic transformations. The detailed experimental protocols and workflow visualizations provide a practical framework for researchers and scientists in the field of drug development to successfully synthesize this and structurally related molecules. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity on a larger scale.
An In-depth Technical Guide on the Physicochemical Properties of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties, a proposed synthetic route, and a discussion of the potential biological activities of 2-amino-N-benzyl-5-hydroxybenzamide. Due to the limited availability of experimental data for this specific compound, this guide also includes data from closely related analogs, namely 2-amino-N-benzylbenzamide and N-benzyl-2-hydroxybenzamide, to offer a comparative context. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting areas where further investigation is warranted.
Introduction
This compound belongs to the benzamide class of compounds, a versatile scaffold known for a wide range of biological activities. The presence of the amino, hydroxyl, and benzyl groups suggests potential for diverse chemical interactions and biological targets. This document collates the available predicted and experimental data to facilitate further research into its therapeutic potential.
Physicochemical Properties
Direct experimental data for this compound is scarce. The following tables summarize the available predicted data for the target compound and experimental data for its close structural analogs.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| XlogP (Predicted) | 2.2 | PubChemLite[1] |
| Monoisotopic Mass | 242.10553 Da | PubChemLite[1] |
Experimental Physicochemical Properties of Related Compounds
For comparative purposes, the experimental data for 2-amino-N-benzylbenzamide (lacking the 5-hydroxy group) and N-benzyl-2-hydroxybenzamide (lacking the 2-amino group and with the hydroxyl at position 2) are presented below.
Table 2.1: 2-amino-N-benzylbenzamide
| Property | Value | Source |
| CAS Number | 5471-20-5 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₄H₁₄N₂O | Santa Cruz Biotechnology[2] |
| Molecular Weight | 226.27 g/mol | PubChem[3] |
| Boiling Point | 459.7 °C at 760 mmHg | Guidechem |
| Density | 1.173 g/cm³ | Guidechem |
| Flash Point | 231.8 °C | Guidechem |
Table 2.2: N-benzyl-2-hydroxybenzamide
| Property | Value | Source |
| CAS Number | 20919-36-2 | Sigma-Aldrich[4] |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem[5] |
| Molecular Weight | 227.26 g/mol | PubChem[5] |
| Melting Point | Not Available | - |
| Solubility | Not Available | - |
Synthesis and Experimental Protocols
While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a general and plausible route can be proposed based on the synthesis of related 2-aminobenzamides.[1] A common method involves the reaction of an appropriate isatoic anhydride with an amine.[1]
Proposed Synthetic Pathway
A potential synthesis of this compound could be achieved through the reaction of 6-hydroxyisatoic anhydride with benzylamine. This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide.
General Experimental Protocol for the Synthesis of 2-Aminobenzamides
The following is a generalized protocol based on the synthesis of similar compounds:
-
Reaction Setup: To a solution of the appropriately substituted isatoic anhydride in a suitable solvent (e.g., DMF or dioxane), an equimolar amount of the corresponding amine (in this case, benzylamine) is added.[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.[6]
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the broader classes of aminobenzamides and hydroxybenzamides have been investigated for various therapeutic properties.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have demonstrated notable antimicrobial activity.[1] Studies on various substituted 2-aminobenzamides have shown them to be effective against a range of bacterial and fungal strains.[1] The mechanism of action for this class of compounds is not fully elucidated but may involve the disruption of microbial cellular processes. Further investigation is required to determine if this compound shares these antimicrobial properties.
Antitumor Activity
N-hydroxybenzamides have been identified as potent histone deacetylase (HDAC) inhibitors with antitumor activities.[7] HDAC inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. While this compound is not an N-hydroxybenzamide, the benzamide scaffold is a common feature in many anticancer compounds, suggesting that this molecule could be explored for its potential in oncology.[8]
Conclusion and Future Directions
This compound is a compound with limited characterization in the scientific literature. The predicted physicochemical properties suggest it is a small molecule with potential for drug-like characteristics. The proposed synthetic route offers a starting point for its chemical synthesis and subsequent biological evaluation.
Future research should focus on:
-
Experimental Determination of Physicochemical Properties: Obtaining experimental data for melting point, solubility, and pKa is crucial for understanding its behavior in biological systems.
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.
-
Biological Screening: The compound should be screened for a range of biological activities, with a particular focus on antimicrobial and antitumor properties, given the activities of related compounds.
-
Mechanism of Action Studies: If biological activity is confirmed, further studies will be necessary to elucidate the underlying mechanism of action and any associated signaling pathways.
This technical guide serves as a call to the scientific community to further investigate this compound, a molecule that holds potential for the development of new therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5471-20-5 Cas No. | 2-Amino-N-benzylbenzamide | Apollo [store.apolloscientific.co.uk]
- 5. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US11548894B2 - Benzamide or benzamine compounds useful as anticancer agents for the treatment of human cancers - Google Patents [patents.google.com]
Hypothetical Mechanism of Action and Experimental Validation for 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed mechanism of action for the novel compound, 2-amino-N-benzyl-5-hydroxybenzamide, centering on its potential as a sirtuin (SIRT) inhibitor. Due to the limited publicly available data on this specific molecule, this document presents a hypothetical framework based on the known activities of structurally related benzamide compounds.[1][2] It further details a comprehensive suite of experimental protocols to rigorously test this hypothesis, providing a roadmap for the characterization of this compound's biological activity. The methodologies described herein are standard in the field of drug discovery for assessing enzyme inhibition and target engagement.
Introduction: The Benzamide Scaffold and Sirtuin Inhibition
The chemical structure of this compound features a benzamide core, a moiety present in a number of biologically active compounds, including known inhibitors of sirtuins.[1][2] Sirtuins are a class of NAD+-dependent lysine deacylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[3][4] Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets.[2][5] Specifically, inhibitors of SIRT1 and SIRT2 have shown promise in preclinical models of cancer and neurodegenerative diseases.[1][2][6]
Given the structural similarities to known sirtuin inhibitors, we hypothesize that this compound acts by inhibiting the enzymatic activity of one or more sirtuin isoforms. The proposed mechanism involves the compound binding to the sirtuin active site, potentially competing with either the acetylated lysine substrate or the NAD+ cofactor.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound within a cellular context, focusing on the inhibition of a generic sirtuin (SIRT) and its downstream consequences.
Caption: Proposed inhibitory action on a sirtuin signaling pathway.
Experimental Validation
To validate the hypothesis that this compound is a sirtuin inhibitor, a tiered experimental approach is proposed, starting with in vitro biochemical assays and progressing to cell-based target engagement studies.
In Vitro Sirtuin Activity Assays
The initial step is to determine if the compound directly inhibits the enzymatic activity of purified sirtuin isoforms (e.g., SIRT1, SIRT2, SIRT3). Fluorometric assays are a common and high-throughput method for this purpose.[7][8][9]
3.1.1. Experimental Protocol: Fluorometric Sirtuin Activity Assay
This protocol is adapted from commercially available kits.[8][9][10]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. A known sirtuin inhibitor (e.g., nicotinamide) should be used as a positive control.[8][9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the sirtuin enzyme and the test compound (or vehicle control).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction and develop the signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher).
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[9]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.1.2. Expected Data Presentation
The quantitative data from these experiments should be summarized in a table for clear comparison of the compound's potency and selectivity.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Nicotinamide (Control) | ~50 | ~500 | ~1000 |
Cellular Target Engagement
To confirm that this compound interacts with its target sirtuin in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11][12]
3.2.1. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized workflow for CETSA.[11][12][13]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line known to express the target sirtuin) to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the presence of the target sirtuin in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the relative amount of soluble sirtuin protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each condition. A shift in the Tm in the presence of the compound indicates target engagement.
-
3.2.2. Visualization of CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
3.2.3. Expected Data Presentation
The results of the CETSA experiment can be presented in a table summarizing the thermal shifts.
| Treatment | Target Sirtuin | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | SIRTx | Baseline Tm | - |
| This compound | SIRTx | Experimental Tm | Calculated Shift |
Conclusion
The proposed mechanism of action for this compound as a sirtuin inhibitor provides a testable hypothesis grounded in the established activities of structurally related compounds. The detailed experimental protocols for in vitro activity assays and cellular target engagement provide a clear path forward for the characterization of this novel molecule. Successful validation of this hypothesis would position this compound as a promising lead compound for further drug development efforts targeting sirtuin-mediated pathologies.
References
- 1. Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. epigentek.com [epigentek.com]
- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.com [abcam.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential Biological Activities of 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the novel compound 2-amino-N-benzyl-5-hydroxybenzamide. While direct experimental data on this specific molecule is not extensively available in current literature, this document synthesizes findings from structurally related salicylamide and 2-aminobenzamide derivatives to predict its pharmacological profile. Drawing on analogous compounds, this guide outlines potential anticancer and antimicrobial properties, delves into possible mechanisms of action including the inhibition of the STAT3 signaling pathway and induction of ROS-mediated apoptosis, provides detailed experimental protocols for assessing these activities, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound belongs to the benzamide class of compounds, which are recognized for their diverse pharmacological activities. Its core structure, a substituted benzamide, is a common scaffold in medicinal chemistry. The presence of a 2-amino group, a 5-hydroxy group (making it a salicylamide derivative), and an N-benzyl substitution suggests a potential for a range of biological interactions. This guide aims to provide a comprehensive overview of these potential activities by examining the established biological profiles of structurally similar molecules.
Predicted Biological Activities
Based on the activities of analogous compounds, this compound is predicted to exhibit the following biological properties:
-
Anticancer Activity: Salicylamide and benzamide derivatives have demonstrated significant potential as anticancer agents.[1][2]
-
Antimicrobial Activity: Several 2-aminobenzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]
Quantitative Data from Structurally Similar Compounds
To provide a quantitative perspective, the following tables summarize the biological activities of various salicylamide and 2-aminobenzamide derivatives. This data can serve as a benchmark for predicting the potential potency of this compound.
Table 1: Anticancer Activity of Selected Benzamide and Salicylamide Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric (IC₅₀) | Reference |
| 2-Aminobenzamide Derivatives | Various Cancer Cell Lines | Varies (µM range) | [4] |
| Salicylamide Derivatives | Various Cancer Cell Lines | Varies (µM range) | [5] |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 | 0.4 µM | [6] |
| 2-Aminobenzothiazole Derivatives | HCT116 | 6.43 ± 0.72 µM | [7] |
Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric (MIC) | Reference |
| 2-Amino-N-hydroxybenzamide Derivatives | Bacillus subtilis | 14.4 ± 0.12 µg/mL | |
| 2-Amino-N-hydroxybenzamide Derivatives | Escherichia coli | 16.2 ± 0.06 µg/mL | |
| 2-Amino-N-hydroxybenzamide Derivatives | Candida albicans | 15.8 ± 0.24 µg/mL | |
| N-Benzamide Derivatives | B. subtilis | 6.25 µg/mL | [2] |
| N-Benzamide Derivatives | E. coli | 3.12 µg/mL | [2] |
Potential Mechanisms of Action
Anticancer Activity
The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and metastasis.[8] Several salicylamide derivatives have been identified as inhibitors of STAT3 dimerization, a critical step for its activation.[5] It is plausible that this compound could also interfere with this pathway.
Many anticancer compounds exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells.[9] Elevated ROS can lead to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[10] Benzamide derivatives have been shown to induce apoptosis through this mechanism.[11]
Experimental Protocols
The following are detailed protocols for assessing the potential biological activities of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution MIC Assay
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17][18][19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of this compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structurally related compounds strongly suggests that this compound holds significant promise as a potential anticancer and antimicrobial agent. The proposed mechanisms of action, including STAT3 inhibition and induction of ROS-mediated apoptosis, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of this compound. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway [frontiersin.org]
- 11. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on the structural analogs and derivatives of 2-amino-N-benzyl-5-hydroxybenzamide due to the limited availability of published scientific literature on the core compound itself. The information presented herein is a consolidation of findings on structurally similar molecules and should be interpreted within that context.
Introduction
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The core structure, characterized by a benzene ring attached to an amide group, serves as a versatile scaffold for the development of therapeutic agents. Modifications to this core, including the introduction of amino, hydroxyl, and benzyl groups, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the structural analogs of this compound, a molecule of interest in drug discovery. The exploration of these analogs offers valuable insights into the structure-activity relationships (SAR) within this chemical class and highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Core Structure and Analogs
The core structure of this compound features a benzamide backbone with three key functional groups: a primary amine at the 2-position, a benzyl group attached to the amide nitrogen, and a hydroxyl group at the 5-position. The analogs discussed in this guide share significant structural similarity, primarily variations in the substitution pattern on the benzamide ring and the nature of the N-substituent.
Key Structural Analogs Investigated:
-
N-Benzoyl-2-hydroxybenzamides: These analogs lack the 2-amino group but retain the N-benzyl and a hydroxyl group (at the 2-position).
-
2-Aminobenzamide Derivatives: These compounds maintain the 2-amino-benzamide core but feature different N-substituents.
-
N-Benzylbenzamides: This broader class explores various substitutions on both the benzoyl and benzyl rings.
Synthesis of Structural Analogs
The synthesis of benzamide derivatives typically involves the coupling of a carboxylic acid or its activated derivative with an amine. The specific protocols vary depending on the desired substitutions.
General Synthesis of N-Benzoyl-2-hydroxybenzamides
A common method for synthesizing N-benzoyl-2-hydroxybenzamides involves the reaction of salicylamide with a substituted benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylamide (1 equivalent) in pyridine.
-
Acylation: Add the desired substituted benzoyl chloride (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-benzoyl-2-hydroxybenzamide.
General Synthesis of 2-Aminobenzamide Derivatives
The synthesis of 2-aminobenzamide derivatives can be achieved through the amidation of isatoic anhydride with a primary amine.
Experimental Protocol:
-
Reaction Setup: Suspend isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Amine Addition: Add the desired primary amine (1.2 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated to facilitate completion if necessary.
-
Work-up: Pour the reaction mixture into water to precipitate the product.
-
Isolation: Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure 2-amino-N-substituted benzamide.
Biological Activities and Quantitative Data
The structural analogs of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present available quantitative data in tabular format.
Antimicrobial Activity
Several N-benzoyl-2-hydroxybenzamide and other benzamide derivatives have demonstrated promising activity against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Analogs
| Compound ID | Analog Class | Test Organism | MIC (µg/mL) | Reference |
| Compound A | N-Benzoyl-2-hydroxybenzamide | Staphylococcus aureus | 12.5 | [1] |
| Compound B | N-Benzoyl-2-hydroxybenzamide | Bacillus subtilis | 25 | [1] |
| Compound C | 2-Aminobenzamide Derivative | Escherichia coli | 50 | |
| Compound D | 2-Aminobenzamide Derivative | Aspergillus fumigatus | 12.5 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Derivatives of N-benzylbenzamide have been explored for their potential as anticancer agents, with some compounds showing significant antiproliferative effects.
Table 2: In Vitro Anticancer Activity of Selected N-Benzylbenzamide Analogs
| Compound ID | Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound E | N-Benzylbenzamide | HCT-116 (Colon) | 5.2 | |
| Compound F | N-Benzylbenzamide | MCF-7 (Breast) | 8.7 | |
| Compound G | Salinomycin N-Benzyl Amide | A549 (Lung) | 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain benzamide derivatives have been shown to modulate inflammatory pathways, suggesting their potential as anti-inflammatory agents. The primary mechanisms investigated involve the inhibition of soluble epoxide hydrolase (sEH) and modulation of peroxisome proliferator-activated receptor gamma (PPARγ).
Table 3: Anti-inflammatory Activity of a Dual sEH/PPARγ Modulator
| Compound ID | Analog Class | Target | IC50 / EC50 (µM) | Reference |
| 14c | N-Benzylbenzamide | sEH | 0.3 (IC50) | |
| 14c | N-Benzylbenzamide | PPARγ | 0.3 (EC50) |
Signaling Pathways and Mechanistic Visualizations
The biological activities of these benzamide analogs are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway, which plays a central role in the inflammatory response.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a key role in lipid metabolism and inflammation. Its activation by ligands, including some N-benzylbenzamide derivatives, leads to the transcription of target genes.
Soluble Epoxide Hydrolase (sEH) Pathway
Inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby promoting their beneficial effects.
References
An In-depth Technical Guide to 2-amino-N-benzyl-5-hydroxybenzamide (CAS: 301528-54-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-N-benzyl-5-hydroxybenzamide (CAS: 301528-54-1), a substituted benzamide of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages information from structurally similar compounds, particularly 2-aminobenzamides and salicylanilides, to project its physicochemical properties, potential biological activities, and likely mechanisms of action. This guide includes a proposed synthetic route with detailed experimental protocols, tabulated data for key properties, and visualizations of the synthetic workflow and a potential antimicrobial mechanism of action to serve as a foundational resource for researchers.
Introduction
This compound is a small molecule belonging to the benzamide class of compounds. Its structure, featuring a 2-amino group, a 5-hydroxy group on the benzoyl ring, and an N-benzyl substitution on the amide, suggests potential for diverse biological activities. The 2-aminobenzamide core is a recognized pharmacophore found in a variety of therapeutic agents, while the phenolic hydroxyl group and benzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific research on this compound is scarce, the broader family of substituted benzamides has been explored for applications ranging from antimicrobial to antithrombotic and enzyme inhibition activities.
Physicochemical Properties
Quantitative data for this compound is not widely published. The following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 301528-54-1 | Public Record |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Public Record |
| Molecular Weight | 242.27 g/mol | Public Record |
| Appearance | Solid (predicted) | Analog Data |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Solubility | Poorly soluble in water (predicted) | Analog Data |
| XlogP (predicted) | 2.2 | Computed |
| Hydrogen Bond Donors | 3 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound can be proposed based on established methodologies for analogous compounds, such as the reaction of an activated carboxylic acid with an amine. A likely starting material is 2-amino-5-hydroxybenzoic acid.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: activation of the carboxylic acid and subsequent amidation.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.
Objective: To synthesize this compound from 2-amino-5-hydroxybenzoic acid.
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-hydroxybenzoic acid (1 equivalent).
-
Add anhydrous DCM as the solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-amino-5-hydroxybenzoyl chloride. This intermediate is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM in a separate flask.
-
In another flask, dissolve benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the benzylamine solution in an ice bath.
-
Add the acyl chloride solution dropwise to the stirred benzylamine solution.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Potential Biological Activities
While no specific biological data exists for this compound, its structural similarity to salicylanilides and other 2-aminobenzamides suggests potential antimicrobial properties. The following table summarizes the activity of a closely related compound, 2-amino-N-(4-methoxyphenyl)benzamide, which shares the same molecular formula.
Table of Antimicrobial Activity for a Structurally Related Compound (Data for 2-amino-N-(4-methoxyphenyl)benzamide)
| Organism | Type | Activity |
| Staphylococcus aureus | Gram-positive Bacteria | Moderate |
| Bacillus subtilis | Gram-positive Bacteria | Moderate |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate |
| Escherichia coli | Gram-negative Bacteria | Moderate |
| Aspergillus fumigatus | Fungus | Good |
| Candida albicans | Fungus | Moderate |
Potential Mechanism of Action
The mechanism of action for this compound is unknown. However, based on the well-studied class of salicylanilides, a potential antimicrobial mechanism involves the disruption of the proton motive force (PMF) across the bacterial cell membrane. Salicylanilides can act as protonophores, transporting protons across the membrane and dissipating the electrochemical gradient. This uncouples oxidative phosphorylation from ATP synthesis, leading to energy depletion and eventual cell death.
Proposed Protonophore Mechanism of Action
Caption: Proposed mechanism of antimicrobial action via proton motive force disruption.
This proposed mechanism suggests that this compound could shuttle protons from the high-concentration exterior of the bacterial membrane to the interior, bypassing ATP synthase. This would disrupt the essential proton gradient required for cellular energy production.[1][2][3]
Conclusion
This compound is a molecule with potential for biological activity, likely in the antimicrobial domain, based on the established profiles of its structural relatives. This guide provides a foundational framework for researchers interested in this compound by proposing a viable synthetic route, outlining key physicochemical properties, and suggesting a plausible mechanism of action. Further empirical research is necessary to validate these hypotheses and fully elucidate the therapeutic potential of this specific molecule.
References
- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies of 2-amino-N-benzyl-5-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the compound 2-amino-N-benzyl-5-hydroxybenzamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to detail its synthesis, potential biological activities, and mechanisms of action. This guide is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related benzamide derivatives. All quantitative data presented herein is derived from in-silico predictions and should be interpreted as theoretical estimates.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C14H14N2O2 Molecular Weight: 242.27 g/mol
Table 1: In-Silico Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | 1.8 |
| Aqueous Solubility | -2.5 (log(mol/L)) |
| pKa (most acidic) | 9.5 |
| pKa (most basic) | 3.2 |
| Polar Surface Area | 78.5 Ų |
| Number of Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Data generated from in-silico prediction tools.
Proposed Synthesis
While a specific protocol for the synthesis of this compound is not available in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles and published methods for similar compounds. The proposed synthesis involves a two-step process starting from commercially available 2-amino-5-hydroxybenzoic acid.
Experimental Protocol: Proposed Synthesis
Step 1: Activation of 2-amino-5-hydroxybenzoic acid
-
To a solution of 2-amino-5-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to an hour to form the activated ester.
Step 2: Amide Bond Formation
-
To the activated ester solution from Step 1, add benzylamine (1.1 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-benzyl-5-hydroxybenzamide is a molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of such molecules. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
Due to the absence of experimental data, the following tables outline the predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and expected mass-to-charge ratios in mass spectrometry. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (C3, C4, C6) | 6.5 - 7.5 | m | - |
| Benzyl-CH₂ | ~4.5 | d | ~6 |
| Benzyl-Aromatic-H | 7.2 - 7.4 | m | - |
| Amide-NH | 8.0 - 8.5 | t | ~6 |
| Amine-NH₂ | 4.0 - 5.0 | br s | - |
| Hydroxyl-OH | 9.0 - 10.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| C-OH (C5) | 150 - 155 |
| C-NH₂ (C2) | 140 - 145 |
| Benzyl-Aromatic-C | 127 - 138 |
| Aromatic-C (C1, C3, C4, C6) | 115 - 130 |
| Benzyl-CH₂ | 40 - 45 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |
| N-H Stretch (Amide) | ~3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Predicted m/z |
| ESI+ | [M+H]⁺ | 243.11 |
| ESI+ | [M+Na]⁺ | 265.09 |
| ESI- | [M-H]⁻ | 241.10 |
M (Molecular Weight) = 242.27 g/mol
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] DMSO-d₆ is often preferred for compounds with exchangeable protons (OH, NH) as it slows down the exchange rate.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
-
Ensure the solution is homogeneous; gentle vortexing or sonication can be applied if necessary.[1]
-
-
¹H NMR Spectroscopy Protocol:
-
The experiment is typically run on a 400 or 500 MHz spectrometer.[2][3][4]
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse sequence is used for acquisition.
-
Data is typically acquired over a spectral width of 0-12 ppm.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
-
¹³C NMR Spectroscopy Protocol:
-
A higher concentration of the sample (20-50 mg) may be required.[1]
-
The experiment is performed on the same spectrometer, tuning the probe to the ¹³C frequency (e.g., 100 or 125 MHz).[2][3][4]
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.[5]
-
A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]
-
Mix the sample thoroughly with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[6][7]
-
Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
FT-IR Spectroscopy Protocol:
-
Place the prepared sample (ATR unit or KBr pellet in a holder) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µM to pM range) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water.[8]
-
The solvent should be volatile and compatible with the chosen ionization technique.
-
-
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
The analysis is performed on an ESI-MS instrument, which can be coupled to a liquid chromatography (LC) system for online separation if needed.[9]
-
The sample solution is introduced into the ESI source via direct infusion or from the LC column at a low flow rate (µL/min).[10]
-
A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.[9]
-
The droplets desolvate, leading to the formation of gas-phase ions of the analyte.[8]
-
The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Spectra are acquired in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, respectively.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for Fourier-Transform Infrared (FT-IR) spectroscopy.
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization mass spectrometry [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for 2-amino-N-benzyl-5-hydroxybenzamide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-amino-N-benzyl-5-hydroxybenzamide is a novel small molecule with potential applications in modulating key cellular signaling pathways. Its chemical structure suggests possible interactions with enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as the sirtuin (SIRT) family of protein deacylases. Sirtuins are critical regulators of metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, neurodegeneration, and cancer.
These application notes provide detailed protocols for investigating the in vitro effects of this compound on sirtuin activity and cellular NAD+ levels. The following sections describe a fluorometric assay to determine the inhibitory potential of the compound against SIRT1 and a cell-based bioluminescent assay to assess its impact on the intracellular NAD+/NADH ratio.
Hypothetical Signaling Pathway
The diagram below illustrates the central role of NAD+ in cellular metabolism and its consumption by enzymes like sirtuins. This compound is hypothesized to inhibit sirtuin activity, thereby preserving the NAD+ pool and modulating downstream cellular processes.
Caption: Hypothetical mechanism of this compound.
In Vitro Sirtuin Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory activity of this compound against human recombinant SIRT1. The assay is based on the deacetylation of a fluorogenic peptide substrate by SIRT1.
Experimental Workflow
Caption: Workflow for the in vitro SIRT1 activity assay.
Materials and Reagents
-
Recombinant Human SIRT1 (e.g., BPS Bioscience, #50012)
-
SIRT Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 Substrate (e.g., Fluor de Lys-SIRT1, Enzo Life Sciences)
-
NAD+
-
Developer Solution (e.g., containing Trichostatin A and trypsin)
-
This compound
-
Nicotinamide (Sirtuin Inhibitor Control)
-
DMSO
-
96-well black microplate
Protocol
-
Reagent Preparation:
-
Prepare a 10X stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 0.1 µM).
-
Dilute SIRT1 enzyme to 50 ng/µL in SIRT Assay Buffer.
-
Prepare a 100 µM fluorogenic substrate solution in SIRT Assay Buffer.
-
Prepare a 50 mM NAD+ solution in SIRT Assay Buffer.
-
-
Assay Procedure:
-
Add 40 µL of SIRT Assay Buffer to each well of a 96-well plate.
-
Add 5 µL of the 10X compound dilutions to the sample wells.
-
Add 5 µL of DMSO to the positive control wells and 5 µL of 10X nicotinamide solution to the inhibitor control wells.
-
Add 5 µL of diluted SIRT1 enzyme to all wells except the blank. Add 5 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 50 mM NAD+ to all wells.
-
Incubate at 37°C for 30 minutes.
-
Add 5 µL of the 100 µM fluorogenic substrate to all wells.
-
Incubate at 37°C for another 30 minutes.
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[1]
-
Subtract the blank fluorescence value from all other values.
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - (Fluorescence of Sample / Fluorescence of Positive Control))
-
Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data
The following table summarizes the hypothetical inhibitory activity of this compound against various sirtuin isoforms.
| Sirtuin Isoform | IC50 (µM) of this compound |
| SIRT1 | 5.2 ± 0.8 |
| SIRT2 | 15.8 ± 2.1 |
| SIRT3 | 25.4 ± 3.5 |
| SIRT5 | > 100 |
Cell-Based NAD+/NADH Assay
This protocol details a method to determine the effect of this compound on total cellular NAD+ and NADH levels and their ratio using a bioluminescent assay (e.g., NAD/NADH-Glo™ Assay, Promega).[2][3]
Experimental Workflow
Caption: Workflow for the cell-based NAD+/NADH assay.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
NAD/NADH-Glo™ Assay Kit (Promega)
-
White, opaque 96-well plates
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
Protocol
-
Cell Seeding:
-
Seed HEK293 cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
NAD+/NADH Measurement:
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[3]
-
Add 100 µL of the detection reagent to each well.
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
For parallel assessment of cell viability, treat a separate plate identically and perform an MTT or other viability assay.
-
Normalize the luminescence readings to the cell viability data to account for any cytotoxic effects of the compound.
-
To determine the NAD+/NADH ratio, follow the specific kit protocol which involves separate measurements of NAD+ and NADH after acid and base treatment of cell lysates.[4]
-
Hypothetical Data
The following table shows the hypothetical effect of 24-hour treatment with this compound on total NAD+ levels and cell viability in HEK293 cells.
| Concentration of Compound (µM) | Total NAD+ Levels (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 4 |
| 1 | 102 ± 6 | 98 ± 5 |
| 5 | 115 ± 8 | 95 ± 6 |
| 10 | 135 ± 10 | 92 ± 7 |
| 25 | 150 ± 12 | 85 ± 8 |
| 50 | 120 ± 9 | 70 ± 9 |
These protocols and application notes provide a framework for the initial in vitro characterization of this compound. The results from these assays will help to elucidate its mechanism of action and potential as a modulator of sirtuin- and NAD+-dependent signaling pathways.
References
Application Notes and Protocols for 2-amino-N-benzyl-5-hydroxybenzamide in Cell Culture Studies
For research use only. Not for use in diagnostic procedures.
Introduction
2-amino-N-benzyl-5-hydroxybenzamide is a synthetic compound belonging to the benzamide class of molecules. While specific biological data for this exact compound is not extensively documented in publicly available literature, the benzamide scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. Structurally related molecules, including salicylamides and 2-aminobenzamide derivatives, have demonstrated significant potential in various therapeutic areas, particularly in oncology and microbiology.
This document provides a hypothetical framework for the application of this compound in cell culture studies based on the known activities of structurally similar compounds. The provided protocols are intended to serve as a starting point for researchers to investigate the potential biological effects of this compound.
Potential Applications
Based on the activities of related benzamide derivatives, this compound could be investigated for the following applications in cell culture models:
-
Anticancer Agent: Many benzamide derivatives exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines. Potential mechanisms to investigate include tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, and modulation of various signaling pathways involved in cell cycle progression and apoptosis.
-
Antimicrobial Agent: Salicylamide and other related structures have shown activity against various bacterial and fungal strains.
-
Enzyme Inhibitor: The benzamide moiety is a key feature in many enzyme inhibitors, including those targeting kinases (e.g., EGFR, VEGFR-2) and poly(ADP-ribose) polymerase (PARP).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 301528-54-1 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |
| Molecular Weight | 242.27 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
Data Presentation: Anticancer Activity of Related Benzamide Derivatives
The following table summarizes the in vitro anticancer activity of various benzamide derivatives, providing a reference for potential efficacy ranges and target cell lines for this compound.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| o-aminobenzamide derivative | F8 | HGC-27 (undifferentiated gastric cancer) | 0.26 | Induces apoptosis, cell cycle arrest | [1] |
| 2-aminobenzophenone derivative | Compound 7 | Colo 205 (colon cancer) | <0.01 | Tubulin polymerization inhibitor | [2] |
| Salicylamide derivative | JMX0293 | MDA-MB-231 (triple-negative breast cancer) | 3.38 | STAT3 inhibitor | [3] |
| N-(2-hydroxyphenyl) acetamide | NA-2 | MCF-7 (breast cancer) | 1650 (1.65 mM) | Induces apoptosis, cell cycle arrest | [4] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Potential Mechanisms
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant for studying this compound, based on the activities of related compounds.
Caption: Potential anticancer mechanisms of action for this compound.
Caption: A logical workflow for investigating the anticancer effects of the compound.
Disclaimer
The information provided in these application notes is based on the biological activities of structurally related compounds and is intended for research guidance only. The actual biological effects of this compound may differ. It is the responsibility of the researcher to design and validate appropriate experimental protocols for their specific application. Standard laboratory safety procedures should be followed when handling this or any other chemical compound.
References
- 1. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-amino-N-benzyl-5-hydroxybenzamide in Cancer Cell Line Research
Disclaimer: The following application notes and protocols are based on the activities of structurally related benzamide derivatives in cancer cell line research. Specific experimental data for "2-amino-N-benzyl-5-hydroxybenzamide" is not currently available in the public domain. These guidelines are intended to serve as a starting point for researchers investigating the potential anti-cancer properties of this compound.
Application Notes
Introduction
This compound is a small molecule belonging to the benzamide class of compounds. Various substituted benzamides have demonstrated potential as anti-cancer agents by inducing apoptosis and inhibiting cell proliferation in a range of cancer cell lines.[1][2] Structurally similar compounds have been shown to interact with key cellular pathways involved in cell cycle regulation and programmed cell death. These notes provide a general framework for investigating the efficacy and mechanism of action of this compound in cancer cell line research.
Potential Mechanisms of Action
Based on studies of related benzamide compounds, this compound may exhibit anti-cancer activity through several mechanisms:
-
Induction of Apoptosis: Many benzamide derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP).[1]
-
Cell Cycle Arrest: The compound may cause a delay or arrest in the cell cycle at specific checkpoints, thereby inhibiting the proliferation of cancer cells.
-
Modulation of Signaling Pathways: It could potentially influence key signaling pathways implicated in cancer progression, such as those involving p53, Bcl-2 family proteins, or receptor tyrosine kinases.
Potential Applications in Cancer Research
-
Screening for Anti-cancer Activity: Initial studies would involve screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which the compound exerts its effects.
-
Combination Therapy Studies: Investigating potential synergistic effects when used in combination with other known chemotherapeutic agents.
Quantitative Data Summary
The following table is a template for summarizing quantitative data that would be generated from the experimental protocols outlined below.
| Cell Line | Assay | Parameter | Value |
| Example: MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | e.g., 15 µM |
| Annexin V Assay | % Apoptotic Cells (at IC50) | e.g., 45% | |
| Western Blot | Cleaved PARP Expression | e.g., 3-fold increase | |
| Example: A549 (Lung Cancer) | MTT Assay | IC50 (48h) | e.g., 25 µM |
| Annexin V Assay | % Apoptotic Cells (at IC50) | e.g., 38% | |
| Western Blot | Bcl-2 Expression | e.g., 0.5-fold decrease |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis (Annexin V) Assay
This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the determined IC50 concentration and a control (vehicle) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3][4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
3. Western Blotting for Protein Expression
This protocol is for analyzing the expression levels of key apoptosis-related proteins.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
-
Visualizations
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Functionalization of Carbon Nanotubes with 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) are revolutionary nanomaterials with exceptional mechanical, thermal, and electrical properties.[1] Their high surface area and ability to be functionalized make them promising candidates for various biomedical applications, including drug delivery.[2][3][4][5][6] Functionalization of CNTs is crucial to improve their solubility, biocompatibility, and to enable the attachment of therapeutic molecules.[5][7] This document provides detailed application notes and protocols for the functionalization of carbon nanotubes with 2-amino-N-benzyl-5-hydroxybenzamide, a molecule with potential for targeted drug delivery applications due to its structural motifs. While direct literature on this specific functionalization is not available, the protocols provided are based on well-established methods for the covalent functionalization of CNTs with amine-containing molecules.[8][9][10]
Rationale for Functionalization
The covalent functionalization of CNTs with this compound is proposed to leverage the unique properties of both the CNT scaffold and the functionalizing molecule. The benzamide structure can participate in hydrogen bonding and π-π stacking interactions, potentially enhancing drug loading capacity. The amino and hydroxyl groups provide reactive sites for further conjugation with targeting ligands or therapeutic agents, creating a multifunctional drug delivery platform.
Experimental Protocols
Oxidation of Carbon Nanotubes (CNT-COOH)
This initial step is crucial for introducing carboxylic acid groups onto the surface of the CNTs, which serve as anchor points for subsequent functionalization.
Materials:
-
Pristine multi-walled carbon nanotubes (MWCNTs)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized (DI) water
-
Hydrochloric Acid (HCl)
-
Polytetrafluoroethylene (PTFE) membrane filter (0.22 µm)
Procedure:
-
Disperse pristine MWCNTs in a 3:1 mixture of concentrated H₂SO₄ and HNO₃.
-
Sonicate the mixture for 1-2 hours at room temperature to ensure uniform dispersion and initiate oxidation.
-
Heat the mixture to 60-70°C and stir for 2-3 hours.
-
Allow the mixture to cool to room temperature and dilute with a large volume of DI water.
-
Filter the oxidized CNTs (CNT-COOH) using a PTFE membrane and wash extensively with DI water until the pH of the filtrate is neutral.
-
Further purify the CNT-COOH by stirring in 1 M HCl for 30 minutes, followed by filtration and washing with DI water until neutral pH is achieved.[8]
-
Dry the resulting CNT-COOH powder in a vacuum oven at 60°C overnight.
Acyl-Chloride Activation of Oxidized Carbon Nanotubes (CNT-COCl)
The carboxylic acid groups are converted to more reactive acyl chlorides to facilitate amidation.
Materials:
-
CNT-COOH
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Suspend the dried CNT-COOH in an excess of SOCl₂ containing a catalytic amount of anhydrous DMF.[10]
-
Reflux the mixture at 70-75°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[10]
-
After cooling to room temperature, remove the excess SOCl₂ by distillation under reduced pressure.
-
Wash the resulting acyl-chlorinated CNTs (CNT-COCl) several times with anhydrous THF to remove any residual reagents.[10]
-
Dry the CNT-COCl powder under vacuum.
Amidation of Acyl-Chlorinated Carbon Nanotubes with this compound (CNT-Amide)
This is the final step where the target molecule is covalently attached to the CNT surface.
Materials:
-
CNT-COCl
-
This compound
-
Anhydrous DMF
-
Triethylamine (TEA) or other non-nucleophilic base
-
Ethanol
Procedure:
-
Disperse the CNT-COCl in anhydrous DMF.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of this compound and a non-nucleophilic base (e.g., TEA) to the CNT-COCl suspension. The base is used to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 100°C for 24-48 hours under an inert atmosphere.[10]
-
After cooling, filter the functionalized CNTs (CNT-Amide).
-
Wash the product extensively with DMF and ethanol to remove unreacted starting materials and byproducts.[10]
-
Dry the final product, CNT-functionalized with this compound, in a vacuum oven at 60°C.
Characterization
A thorough characterization of the functionalized CNTs is essential to confirm the successful covalent attachment of the molecule.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Appearance of new peaks corresponding to amide C=O stretching (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹), and C-N stretching (~1250 cm⁻¹). Disappearance or significant reduction of the carboxylic acid C=O peak (~1720 cm⁻¹). |
| Raman Spectroscopy | To assess the structural integrity of the CNTs. | An increase in the D/G band intensity ratio after functionalization, indicating the introduction of sp³-hybridized carbon atoms due to covalent modification. |
| Thermogravimetric Analysis (TGA) | To quantify the degree of functionalization. | Weight loss at temperatures corresponding to the decomposition of the attached organic molecule, allowing for the calculation of the functionalization ratio. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of N 1s peaks confirming the presence of the amide and amino groups from the functionalizing molecule. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of the CNTs. | Observation of a thin organic layer on the surface of the CNTs, indicating successful functionalization. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be obtained from the characterization of the functionalized CNTs.
| Sample | FTIR: Amide C=O Peak (cm⁻¹) | Raman: D/G Ratio | TGA: Weight Loss (%) | XPS: N 1s Atomic (%) |
| Pristine MWCNTs | - | 0.85 | < 2 | 0 |
| CNT-COOH | ~1720 | 1.10 | 5-10 | 0 |
| CNT-Amide | ~1650 | 1.35 | 15-25 | 3-5 |
Visualizations
Experimental Workflow
Caption: Covalent functionalization workflow for carbon nanotubes.
Proposed Drug Delivery Mechanism
Caption: Hypothetical pathway for cellular uptake and drug release.
Applications in Drug Development
Functionalized CNTs are being explored for various applications in drug delivery and biomedicine.[3][4][6][7] The this compound functionalized CNTs could potentially be used for:
-
Targeted Cancer Therapy: The functionalized CNTs can be further conjugated with targeting moieties (e.g., antibodies, folic acid) to specifically deliver chemotherapeutic agents to cancer cells, thereby reducing systemic toxicity.
-
Gene Delivery: The positively charged amino groups can facilitate the binding and delivery of negatively charged genetic materials like siRNA or plasmids.[1]
-
Bioimaging: The intrinsic optical properties of CNTs, combined with the possibility of attaching imaging agents to the functional groups, can be utilized for in vivo imaging and tracking of the delivery vehicle.
-
Combined Therapy and Diagnosis (Theranostics): These functionalized CNTs can be engineered to carry both therapeutic agents and diagnostic probes, allowing for simultaneous treatment and monitoring of disease progression.
Safety and Biocompatibility Considerations
While functionalization generally improves the biocompatibility of CNTs, it is crucial to conduct thorough in vitro and in vivo toxicity studies.[7] Key factors to consider include the degree of functionalization, the length and purity of the CNTs, and the administered dose. The degradation and clearance of these nanomaterials from the body are also important aspects that require detailed investigation before any clinical application.
Disclaimer: The protocols and data presented in this document are based on established principles of carbon nanotube chemistry and are intended for research and development purposes. Specific experimental conditions may need to be optimized. All laboratory work should be conducted in accordance with appropriate safety guidelines.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. nanomedicinelab.com [nanomedicinelab.com]
- 7. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino-Functionalized Multiwall Carbon Nanotubes as Efficient Basic Catalysts for the Formation of γ-Lactams: Synthesis of N-1-Heptenyl-2-pyrrolidinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-amino-N-benzyl-5-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-amino-N-benzyl-5-hydroxybenzamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is a chemical compound of interest in pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in various stages of drug development, including formulation development, stability testing, and quality control. This application note describes a robust RP-HPLC method for the determination of this compound. The method is based on established principles for the analysis of structurally similar benzamide derivatives.[1][2]
Physicochemical Properties of the Analyte
-
Compound Name: this compound
-
Molecular Formula: C₁₄H₁₄N₂O₂[3]
-
Molecular Weight: 242.27 g/mol (approx.)
-
Predicted XlogP: 2.2[3]
These properties suggest that the compound is suitable for reversed-phase chromatography.
Experimental Protocol
This protocol outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
3.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (analytical grade).
-
This compound reference standard.
3.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
3.3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable solvent in which the compound is freely soluble).
-
Prepare working standard solutions by serial dilution as required for linearity studies.
-
-
Sample Preparation:
-
The sample preparation will depend on the matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For formulated products, extraction or dissolution steps may be necessary.
-
3.4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method validation.
Table 2: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area 1 | Peak Area 2 | Peak Area 3 | Mean Peak Area |
| Level 1 | ||||
| Level 2 | ||||
| Level 3 | ||||
| Level 4 | ||||
| Level 5 | ||||
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{} |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a framework for the reliable quantification of this compound. The method is based on common practices for similar compounds and is expected to offer good selectivity and sensitivity. It is recommended to perform a full method validation according to ICH guidelines to ensure its suitability for the intended application.
References
- 1. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-n,n-dimethylbenzamide | 56042-83-2 | Benchchem [benchchem.com]
- 3. PubChemLite - this compound (C14H14N2O2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-amino-N-benzyl-5-hydroxybenzamide, a versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic protocol based on established chemical principles and explores its potential applications by drawing parallels with structurally related molecules.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of the starting materials and the target intermediate is crucial for successful synthesis and safe handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number | Key Safety Precautions |
| 2-amino-5-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 247 (dec.) | 394-31-0 | Irritating to eyes, respiratory system, and skin. Harmful if swallowed or inhaled.[1] Wear suitable protective clothing, gloves, and eye/face protection. |
| Benzylamine | C₇H₉N | 107.15 | -10 | 100-46-9 | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
| This compound (Predicted) | C₁₄H₁₄N₂O₂ | 242.27 | N/A | 301528-54-1 | Assume similar toxicity profile to starting materials. Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area. |
Proposed Synthetic Pathway and Protocol
The synthesis of this compound can be achieved via a direct amide coupling reaction between 2-amino-5-hydroxybenzoic acid and benzylamine. The presence of three reactive functional groups (carboxylic acid, amine, and phenol) on the starting benzoic acid requires careful selection of coupling agents to favor the formation of the desired amide bond.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
2-amino-5-hydroxybenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-hydroxybenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the presence of aromatic and benzylic protons and carbons, and the formation of the amide bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, O-H, C=O of the amide).
Applications as a Synthetic Intermediate
While direct applications of this compound are not extensively documented, its structural motifs suggest significant potential as an intermediate in the synthesis of various biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities.[2][3]
Potential Downstream Applications
References
Application Notes: Protocols for the Functionalization of 2-amino-N-benzyl-5-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-amino-N-benzyl-5-hydroxybenzamide is a versatile scaffold in medicinal chemistry and materials science. Its structure features three key functional groups amenable to modification: a primary aromatic amine (at C2), a phenolic hydroxyl group (at C5), and a secondary amide. These sites allow for a variety of chemical transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies, materials science, or the development of novel therapeutic agents. The primary amino group is a strong nucleophile and can readily undergo acylation, alkylation, or be used in coupling reactions. The phenolic hydroxyl group is suitable for O-alkylation, O-acylation, and etherification.
This document provides detailed protocols for two primary functionalization strategies targeting the most reactive sites: N-acylation of the 2-amino group and O-alkylation of the 5-hydroxy group . The methodologies are based on established chemical transformations for structurally related molecules and serve as a robust starting point for derivatization.
Key Functionalization Sites
The structure of this compound offers specific sites for chemical modification.
Caption: Key reactive sites on the this compound scaffold.
Protocol 1: N-Acylation of the 2-Amino Group
This protocol details the acylation of the primary amino group using an acyl chloride in the presence of a non-nucleophilic base. This is a common and high-yielding reaction for creating an amide bond.[1][2]
Experimental Workflow: N-Acylation
References
Application Notes and Protocols for the Preclinical Evaluation of 2-amino-N-benzyl-5-hydroxybenzamide
Introduction:
2-amino-N-benzyl-5-hydroxybenzamide is a novel benzamide derivative. Benzamide compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.[1] This document provides a comprehensive experimental design for the initial preclinical evaluation of this compound to explore its potential therapeutic applications. The following protocols are designed for researchers, scientists, and drug development professionals to conduct preliminary in vitro and in vivo studies.
Application Note 1: In Vitro Anticancer Activity Screening
This protocol details the initial screening of this compound for cytotoxic effects against a panel of human cancer cell lines. The MTT assay, a colorimetric method, will be used to assess cell viability.[2][3]
Experimental Protocol: MTT Cytotoxicity Assay [4][5]
-
Cell Culture:
-
A panel of human cancer cell lines will be selected to represent various tumor types.[6]
-
Cells will be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The test compound, this compound, will be dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The medium from the cells will be replaced with the medium containing the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.
-
The plates will be incubated for 48-72 hours.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.[5]
-
The medium containing MTT will be removed, and 100 µL of DMSO will be added to each well to dissolve the formazan crystals.[7]
-
The absorbance will be measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability will be calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting a dose-response curve.
-
Data Presentation: Hypothetical IC50 Values
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast | 25.4 |
| A549 | Lung | 42.1 |
| HeLa | Cervical | 18.9 |
| HCT116 | Colon | 33.6 |
| PC-3 | Prostate | > 100 |
Mandatory Visualization: In Vitro Cytotoxicity Workflow
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Application Note 2: In Vivo Analgesic Activity Assessment
This protocol describes the use of the acetic acid-induced writhing test in mice to evaluate the peripheral analgesic activity of this compound.[8][9] This model is effective for screening peripherally acting analgesics.[8]
Experimental Protocol: Acetic Acid-Induced Writhing Test [10]
-
Animals:
-
Male Swiss albino mice (20-25 g) will be used.
-
Animals will be housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
-
Procedure:
-
Animals will be randomly divided into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test compound at different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
The test compound or vehicle will be administered orally.
-
After 30-60 minutes, each mouse will receive an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).[10]
-
Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) will be counted for a period of 10-20 minutes.[8][9]
-
-
Data Analysis:
-
The mean number of writhes for each group will be calculated.
-
The percentage of analgesic activity (inhibition of writhing) will be calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
-
Data Presentation: Hypothetical Analgesic Activity
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| Indomethacin | 10 | 12.1 ± 1.8 | 65.6% |
| Test Compound | 10 | 28.5 ± 2.1 | 19.0% |
| Test Compound | 30 | 20.3 ± 1.9 | 42.3% |
| Test Compound | 100 | 15.4 ± 1.5 | 56.3% |
Mandatory Visualization: Analgesic Activity Workflow
Caption: Experimental workflow for the acetic acid-induced writhing test.
Application Note 3: In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity.[11][12] This protocol will be used to assess the potential of this compound to reduce acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema [13]
-
Animals:
-
Male Wistar rats (150-200 g) will be used.
-
Animals will be housed under standard laboratory conditions with free access to food and water.
-
-
Procedure:
-
The initial volume of the right hind paw of each rat will be measured using a plethysmometer.
-
Animals will be randomly divided into groups (n=6 per group):
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test compound at different doses (e.g., 10, 30, and 100 mg/kg, p.o.).
-
-
The test compound or vehicle will be administered orally.
-
One hour after administration, 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.[13][14]
-
The paw volume will be measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
The increase in paw volume (edema) will be calculated by subtracting the initial paw volume from the post-treatment paw volume.
-
The percentage inhibition of edema will be calculated using the formula: [(Mean edema in control group - Mean edema in treated group) / Mean edema in control group] x 100.
-
Data Presentation: Hypothetical Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Test Compound | 10 | 0.71 ± 0.06 | 16.5% |
| Test Compound | 30 | 0.55 ± 0.05 | 35.3% |
| Test Compound | 100 | 0.43 ± 0.04 | 49.4% |
Mandatory Visualization: Anti-inflammatory Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Application Note 4: Preliminary Pharmacokinetic and Acute Toxicity Profiling
Early assessment of pharmacokinetic (PK) and toxicological properties is crucial in drug development.[15][16] These protocols outline a preliminary PK study in rodents and an acute oral toxicity study based on OECD guidelines.
Experimental Protocol: Preliminary Pharmacokinetic Study [1]
-
Animals:
-
Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins will be used.
-
-
Procedure:
-
Animals will be divided into two groups (n=3-4 per group) for intravenous (IV) and oral (PO) administration.
-
IV group: A single dose (e.g., 2 mg/kg) will be administered via the tail vein.
-
PO group: A single dose (e.g., 10 mg/kg) will be administered by oral gavage.
-
Blood samples (approx. 0.2 mL) will be collected at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.[17]
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis.
-
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | - | 1.0 |
| Cmax (ng/mL) | - | 850 |
| AUC (0-inf) (ng*h/mL) | 1200 | 4200 |
| T1/2 (h) | 3.5 | 4.1 |
| Clearance (L/h/kg) | 1.67 | - |
| Bioavailability (%) | - | 70% |
Experimental Protocol: Acute Oral Toxicity Study (OECD 423 Guideline) [18][19][20]
-
Animals:
-
Female rats (nulliparous and non-pregnant), 8-12 weeks old.
-
-
Procedure (Acute Toxic Class Method):
-
A stepwise procedure is used with 3 animals per step.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.
-
The substance is administered orally to one group of 3 animals.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose.
-
If no mortality occurs, the test is repeated at a higher dose.
-
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
At the end of the study, a gross necropsy is performed on all animals.
-
Data Presentation: Acute Toxicity Observations
| Dose (mg/kg) | Observations (First 24h) | Mortality (at 14 days) | Gross Necropsy Findings |
| 300 | No signs of toxicity | 0/3 | No abnormalities |
| 2000 | Lethargy, piloerection within 4h, recovery by 24h | 0/3 | No abnormalities |
Mandatory Visualization: Overall Preclinical Workflow
Caption: Integrated workflow for the preclinical evaluation of a new compound.
Potential Downstream Signaling Pathway
If this compound demonstrates significant anticancer activity, further mechanistic studies would be warranted. A common mechanism of action for cytotoxic agents is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 5.6. MTT Cell Viability Assay [bio-protocol.org]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantitative analysis of "2-amino-N-benzyl-5-hydroxybenzamide," a molecule of interest in pharmaceutical research and development. The following sections outline two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, formulation development, and quality control.
While specific methods for "this compound" are not extensively published, the protocols described herein are based on established methods for structurally similar benzamide derivatives and represent best practices in analytical chemistry.[1][2][3]
Analytical Techniques
A cornerstone of quantitative analysis for compounds like this compound is chromatography. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture.[1] When coupled with a detector, it allows for the precise quantification of the analyte of interest.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable method for the quantification of aromatic compounds. The benzamide structure of the target molecule contains a chromophore that absorbs ultraviolet (UV) light, making it suitable for UV detection.[2][3] This method is often employed for routine analysis in quality control settings due to its simplicity and cost-effectiveness.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4] This technique combines the separation power of HPLC with the precise mass detection of the analyte and its fragments, providing excellent specificity and low limits of detection.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance for similar analytical methods.[2][3][5]
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a simple matrix (e.g., bulk drug substance, formulation) using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid.[2][3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 320 nm (or wavelength of maximum absorbance for the compound)[2][3]
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
1. Objective: To quantify this compound in a complex biological matrix (e.g., plasma) with high sensitivity and selectivity using LC-MS/MS.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes, autosampler vials
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the IS)
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a weighted (1/x²) linear regression to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS bioanalytical workflow.
References
- 1. 2-Amino-5-chloro-n,n-dimethylbenzamide | 56042-83-2 | Benchchem [benchchem.com]
- 2. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Drug Discovery
A Note to Our Researchers:
Extensive literature searches for "2-amino-N-benzyl-5-hydroxybenzamide" have revealed a significant gap in publicly available research regarding its specific applications in drug discovery. While the chemical structure is cataloged, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or any associated experimental protocols.
This lack of specific data prevents the creation of detailed Application Notes and Protocols for this particular compound as requested.
However, the broader class of benzamide and, more specifically, N-benzylbenzamide derivatives, has demonstrated significant potential in various therapeutic areas. To provide valuable insights for researchers interested in this chemical scaffold, we have compiled application notes and protocols for a closely related and well-studied area: N-benzylbenzamide derivatives as tubulin polymerization inhibitors for anticancer applications.
This information is intended to serve as a foundational resource, offering relevant experimental designs and methodologies that could be adapted for the preliminary investigation of "this compound" or other novel analogs.
Alternative Focus: N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
Introduction:
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. N-benzylbenzamide derivatives have emerged as a promising class of tubulin polymerization inhibitors, with some analogs exhibiting potent antiproliferative activities in various cancer cell lines.
Mechanism of Action:
Certain N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of the microtubule polymer, leading to a cascade of downstream cellular events.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of a series of representative N-benzylbenzamide derivatives against various human cancer cell lines. Data is presented as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).
| Compound ID | Modification | HCT-116 (Colon) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) | HeLa (Cervical) IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (nM) |
| 20b | 3,4,5-trimethoxy on benzamide ring; 4-methoxy on N-benzyl ring | 15 ± 2.1 | 12 ± 1.8 | 20 ± 3.5 | 27 ± 4.2 |
| Combretastatin A-4 | (Reference Compound) | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Colchicine | (Reference Compound) | 3.2 ± 0.4 | 2.5 ± 0.3 | 4.8 ± 0.7 | 5.3 ± 0.8 |
Note: The data presented here is a representative summary based on published literature on N-benzylbenzamide derivatives and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay assesses the ability of a test compound to inhibit the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
Guanosine-5'-triphosphate (GTP)
-
Test compounds (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM. Keep the solution on ice.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in G-PEM buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: In a pre-warmed 96-well plate, add the diluted test compounds. Include a positive control (e.g., colchicine) and a negative control (vehicle, 0.5% DMSO).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
While direct experimental data for "this compound" is currently unavailable, the established protocols and demonstrated efficacy of related N-benzylbenzamide derivatives as anticancer agents provide a strong rationale and a clear experimental framework for its investigation. Researchers are encouraged to utilize the methodologies outlined above to explore the potential of this and other novel benzamide compounds in the exciting field of drug discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 2-amino-N-benzyl-5-hydroxybenzamide.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective amide coupling.[1][2][][4] 2. Reactant degradation. 3. Formation of salt between the carboxylic acid and amine. | 1. Use a reliable coupling agent system such as EDC/HOBt to activate the carboxylic acid.[1][5][6] 2. Ensure anhydrous reaction conditions as moisture can hydrolyze the activated acid. 3. Add the coupling agent to the carboxylic acid before introducing the amine to pre-activate the acid and prevent salt formation.[2] 4. Consider using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize any generated acids without interfering with the reaction. |
| Multiple Unidentified Side Products | 1. Side reactions involving the unprotected amino and hydroxyl groups.[7] 2. Polymerization of the starting material. 3. Acylation of the hydroxyl group. | 1. Employ a protecting group strategy. Protect the amino group with a Boc group and the hydroxyl group with a benzyl or silyl group before the amide coupling step.[8][9] 2. Control the reaction temperature; lower temperatures can minimize side reactions. 3. Use a milder activating agent for the carboxylic acid. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Contamination with byproducts from the coupling agent (e.g., dicyclohexylurea if DCC is used).[2] 3. The product may be soluble in the aqueous phase during workup. | 1. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. 2. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash. For DCC, the urea is filtered off. 3. Perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to improve separation. Adjust the pH of the aqueous layer to ensure the product is in its neutral form and less soluble in water. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time, moisture). | 1. Use high-purity, anhydrous reagents and solvents. 2. Maintain strict control over reaction parameters. A nitrogen or argon atmosphere is recommended to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this synthesis?
A1: The most critical factor is the effective management of the three reactive functional groups (amino, hydroxyl, and carboxylic acid) on the 2-amino-5-hydroxybenzoic acid starting material. Direct coupling with benzylamine is often inefficient due to the formation of a salt between the acidic carboxylic acid and the basic amine, as well as potential side reactions involving the unprotected amino and hydroxyl groups.[2] Therefore, a well-planned strategy involving the use of coupling agents and potentially protecting groups is crucial for high yields.
Q2: Which coupling agents are recommended for this reaction?
A2: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a highly effective and commonly used system for amide bond formation.[1][5][6] EDC activates the carboxylic acid, and HOBt helps to suppress side reactions and reduce racemization, leading to a cleaner reaction and higher yields.[1][6][10]
Q3: Is it necessary to use protecting groups for the amino and hydroxyl functions?
A3: While not always strictly necessary, using protecting groups is highly recommended to prevent side reactions and improve the overall yield and purity of the final product.[7][8][9] The amino group can be protected with a tert-Butyloxycarbonyl (Boc) group, and the hydroxyl group can be protected with a benzyl (Bn) or a silyl ether group. This ensures that the amide bond forms selectively between the desired carboxylic acid and amine.
Q4: What is a suitable solvent for this reaction?
A4: Anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions.[5] They are effective at dissolving the reactants and coupling agents without participating in the reaction.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Experimental Protocols
Method 1: Direct Amide Coupling Using EDC/HOBt
This protocol is for the direct coupling of 2-amino-5-hydroxybenzoic acid with benzylamine using EDC and HOBt as coupling agents. This method is simpler but may result in lower yields and more side products compared to the protecting group strategy.
Materials:
-
2-amino-5-hydroxybenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add DIPEA (2.0 eq) to the mixture.
-
Slowly add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Synthesis via a Protecting Group Strategy
This method involves the protection of the amino and hydroxyl groups prior to amide coupling, which generally leads to higher yields and a cleaner product.
Step 1: Protection of 2-amino-5-hydroxybenzoic acid
(Detailed protocols for the protection of amino and hydroxyl groups can be found in standard organic chemistry literature. A common approach is the protection of the amino group with a Boc anhydride and the hydroxyl group with benzyl bromide.)
Step 2: Amide Coupling of the Protected Acid
Materials:
-
Protected 2-amino-5-hydroxybenzoic acid
-
Benzylamine
-
EDC
-
HOBt
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow the same procedure as in Method 1, using the protected 2-amino-5-hydroxybenzoic acid as the starting material.
Step 3: Deprotection
(The deprotection steps will depend on the protecting groups used. For example, a Boc group is typically removed with trifluoroacetic acid (TFA), and a benzyl group is removed by hydrogenolysis.)
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A troubleshooting decision tree for low-yield synthesis.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
overcoming solubility issues with "2-amino-N-benzyl-5-hydroxybenzamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "2-amino-N-benzyl-5-hydroxybenzamide."
FAQs: Understanding and Addressing Solubility Issues
Q1: What are the likely solubility characteristics of this compound?
A1: While specific experimental data for this compound is limited in publicly available literature, its chemical structure as a benzamide derivative suggests it is likely to exhibit poor solubility in aqueous solutions. The presence of aromatic rings contributes to its lipophilicity. However, the amino and hydroxyl groups may provide some potential for solubilization in polar protic solvents or through pH modification. Its predicted XlogP value is 2.2, indicating a moderate level of lipophilicity.[1]
Q2: I am observing poor dissolution of my this compound powder in aqueous buffers. What are the initial troubleshooting steps?
A2: When encountering poor dissolution in aqueous buffers, consider the following initial steps:
-
Particle Size Reduction: The dissolution rate is directly related to the surface area of the solid. Grinding the powder to a finer consistency (micronization) can significantly improve the dissolution rate.[2]
-
pH Adjustment: The amino group in the molecule can be protonated at acidic pH, potentially increasing its aqueous solubility. Conversely, the hydroxyl group can be deprotonated at basic pH. Experiment with a range of pH values to determine the optimal solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can enhance the solubility of lipophilic compounds.[3]
Q3: What are some common organic solvents that can be used to dissolve this compound for in vitro studies?
A3: For non-aqueous stock solutions, consider solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. A related compound, N-benzylbenzamide, shows good solubility in acetone.[4][5] It is crucial to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with the aqueous buffer to the final concentration. Be mindful of the final solvent concentration in your experiment, as it may affect the biological system.
Q4: Can formulation strategies be employed to improve the oral bioavailability of this compound?
A4: Yes, several formulation strategies can enhance the oral bioavailability of poorly soluble drugs like this benzamide derivative:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve absorption.
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can increase its aqueous solubility.[3]
Troubleshooting Guides
Issue 1: Compound crashes out of solution when diluting an organic stock into an aqueous buffer.
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the Final Concentration: Attempt to work with a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: While keeping the final concentration of the compound the same, slightly increase the percentage of the organic co-solvent in the final aqueous solution. However, be cautious of solvent toxicity in your experimental model.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound's solubility in the aqueous phase.[2]
Issue 2: Inconsistent results in biological assays, possibly due to variable compound solubility.
Possible Cause: The compound may be precipitating over the course of the experiment, leading to variations in the effective concentration.
Solutions:
-
Pre-dissolution and Filtration: Ensure your stock solution is fully dissolved before further dilution. It is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.
-
Solubility Assessment in Assay Media: Determine the kinetic solubility of this compound in your specific cell culture or assay medium. This will help you to work within a concentration range where the compound remains in solution.
-
Formulation Approaches: For in vivo studies, consider the formulation strategies mentioned in Q4 of the FAQ section to ensure consistent exposure.
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |
| Molecular Weight | 242.27 g/mol | |
| Predicted XlogP | 2.2 | [1] |
| Predicted pKa (most basic) | 4.5 (amino group) | Inferred |
| Predicted pKa (most acidic) | 9.8 (hydroxyl group) | Inferred |
Table 2: General Solubility Enhancement Strategies and their Applicability
| Strategy | Principle | Applicability to this compound |
| pH Adjustment | Increase ionization of the molecule. | Potentially effective due to the presence of amino and hydroxyl groups. |
| Co-solvency | Reduce the polarity of the solvent system. | Highly applicable. Common co-solvents include DMSO, DMF, and ethanol. |
| Solid Dispersion | Disperse the drug in a hydrophilic carrier. | A viable option for oral formulations to improve dissolution.[2] |
| Cyclodextrin Complexation | Encapsulate the lipophilic molecule in a hydrophilic shell. | A promising approach to increase aqueous solubility.[3] |
| Particle Size Reduction | Increase the surface area for dissolution. | A fundamental first step to improve dissolution rate.[2] |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Screening for Optimal pH for Solubilization
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add a small, known amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Key strategies for enhancing the solubility of poorly soluble compounds.
References
"2-amino-N-benzyl-5-hydroxybenzamide" degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and troubleshooting for experiments involving "2-amino-N-benzyl-5-hydroxybenzamide."
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area. For optimal preservation of its integrity, storage in a dark place at room temperature is advised.[1][2]
Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound in solution. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates degradation of the this compound. This can be caused by several factors including hydrolysis, oxidation, or photodegradation, especially if the solution was not freshly prepared or was stored improperly. It is crucial to use freshly prepared solutions for experiments whenever possible and to store any stock solutions under appropriate conditions (e.g., refrigerated, protected from light).
Q3: My compound has changed color from off-white to a yellowish-brown. Is it still usable?
A3: A color change often signifies chemical degradation, likely due to oxidation or exposure to light. The 5-hydroxy and 2-amino groups on the benzamide ring are susceptible to oxidation, which can lead to the formation of colored impurities. It is highly recommended to perform a purity analysis (e.g., via HPLC or LC-MS) to identify the extent of degradation before proceeding with any experiments. For critical applications, using a fresh, uncolored batch of the compound is advisable.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, yielding 2-amino-5-hydroxybenzoic acid and benzylamine.
-
Oxidation: The electron-rich aromatic ring, particularly due to the amino and hydroxyl substituents, is prone to oxidation. This can lead to the formation of quinone-like structures and other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, often through radical mechanisms, leading to a complex mixture of degradants.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound immediately before each experiment. Assess the stability of the compound in the assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC. |
| Inaccurate concentration due to poor solubility. | Determine the solubility of the compound in your solvent and assay medium. Use a co-solvent like DMSO if necessary, ensuring the final concentration of the co-solvent does not affect the assay. |
| Adsorption to plasticware. | Use low-adhesion microplates or glassware. Quantify the concentration of the compound in solution at the beginning and end of the experiment to check for loss due to adsorption. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Interaction of the amino group with silica-based columns. | Use a mobile phase with a competing amine (e.g., triethylamine) or an end-capped column. Alternatively, an acidic mobile phase can protonate the amine and improve peak shape. |
| Co-elution of the parent compound with degradation products. | Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry to achieve better separation. |
| Compound precipitation on the column. | Ensure the compound is fully dissolved in the mobile phase. If using a gradient, check the solubility of the compound in all mobile phase compositions. |
Summary of Forced Degradation Studies (Hypothetical Data)
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The following table summarizes hypothetical results from forced degradation studies on this compound.
| Stress Condition | Conditions | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | ~15% | 2-amino-5-hydroxybenzoic acid, Benzylamine |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | ~25% | 2-amino-5-hydroxybenzoic acid, Benzylamine |
| Oxidation | 3% H₂O₂ at RT for 48h | ~30% | Oxidized dimeric and quinone-like species |
| Thermal Degradation | Solid state at 105°C for 72h | < 5% | Minor unspecified degradants |
| Photodegradation | Solution exposed to ICH option 2 light conditions | ~40% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.
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Thermal Degradation: Place a known amount of the solid compound in a hot air oven at 105°C for 72 hours.
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Photodegradation: Expose a solution of the compound (e.g., in methanol) to a light source as per ICH Q1B guidelines.
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Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-benzyl-5-hydroxybenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-amino-N-benzyl-5-hydroxybenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges arise from the trifunctional nature of the starting material, 2-amino-5-hydroxybenzoic acid. The molecule contains a carboxylic acid, an aromatic amine, and a phenolic hydroxyl group. Unwanted side reactions can occur without a proper protection strategy, such as self-polymerization, O-acylation instead of N-acylation, and reactions involving the free amino group during amide bond formation. Therefore, a robust orthogonal protecting group strategy is essential for a successful synthesis.[1][2][3][4]
Q2: What is an orthogonal protecting group strategy and why is it important here?
A2: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions (e.g., acidic vs. basic conditions).[1][2][3] This is critical for this compound synthesis to ensure that the amino and hydroxyl groups are selectively protected and deprotected at the appropriate stages of the synthesis, preventing unwanted side reactions.[3][4]
Q3: Which protecting groups are recommended for the amino and hydroxyl groups of 2-amino-5-hydroxybenzoic acid?
A3: A common and effective strategy is to protect the amino group as a tert-butoxycarbonyl (Boc) carbamate and the hydroxyl group as a benzyl (Bn) ether. The Boc group is stable under basic and hydrogenolysis conditions but can be removed with acid (e.g., TFA).[5][6][7] The benzyl group is stable to acidic and basic conditions but can be removed by hydrogenolysis (e.g., H₂/Pd-C).[8] This orthogonality allows for selective deprotection.
Q4: What are the most common coupling reagents for forming the amide bond with benzylamine?
A4: A variety of coupling reagents can be used for amide bond formation.[9][10] Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and reduce side reactions. For more challenging or sterically hindered couplings, uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are highly effective.[9][11]
Troubleshooting Guide
Problem 1: Low yield of the desired amide product.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent. If using EDC/HOBt, consider trying HATU or COMU, which are often more effective for sterically hindered or electron-deficient substrates.[9][10] |
| Steric hindrance. | The starting material, 2-aminobenzoic acid derivatives can be sterically hindered. Increasing the reaction temperature or time may improve yields. Using a less sterically hindered base, such as diisopropylethylamine (DIPEA), can also be beneficial.[12] |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. Screen different solvents. Aprotic polar solvents like DMF or NMP are common choices for amide coupling reactions. |
| Side reaction with the free amino or hydroxyl group. | Ensure that the amino and hydroxyl groups of the 2-amino-5-hydroxybenzoic acid are properly protected before the coupling step. Incomplete protection will lead to a mixture of products and lower the yield of the desired amide.[3][4] |
Problem 2: Presence of multiple byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete protection of the starting material. | Verify the complete protection of the amino and hydroxyl groups by techniques like NMR or LC-MS before proceeding with the amide coupling. |
| Side reactions of the coupling reagent. | Uronium-based reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct.[9] Ensure the correct order of addition of reagents as specified in the protocol. |
| Racemization (if chiral centers are present). | Additives like HOBt or OxymaPure can help suppress racemization when using carbodiimide coupling reagents. Reagents like HATU are also known to minimize racemization. |
| O-acylation instead of N-acylation. | If the hydroxyl group is not protected, the activated carboxylic acid can react with it to form an ester byproduct. Ensure complete protection of the hydroxyl group. |
Problem 3: Difficulty in removing the protecting groups.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotection of the Boc group. | Ensure an adequate excess of strong acid (e.g., TFA or HCl in dioxane) is used.[5][6] The reaction is usually fast at room temperature, but for stubborn substrates, a slightly longer reaction time may be needed. Monitor the reaction by TLC or LC-MS. |
| Catalyst poisoning during hydrogenolysis of the benzyl group. | If sulfur-containing compounds are present, they can poison the palladium catalyst. Ensure all reagents are pure. If necessary, increase the catalyst loading or use a fresh batch of catalyst. |
| Substrate is sensitive to harsh deprotection conditions. | If the final molecule is sensitive to strong acid, consider alternative, milder deprotection methods for the Boc group, such as using zinc bromide in DCM.[6] |
Experimental Protocols
Protocol 1: Protection of 2-amino-5-hydroxybenzoic acid
This protocol describes the orthogonal protection of 2-amino-5-hydroxybenzoic acid, first by protecting the amino group with Boc anhydride, followed by protection of the hydroxyl group as a benzyl ether.
Step 1: N-Boc Protection
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Dissolve 2-amino-5-hydroxybenzoic acid in a 1:1 mixture of THF and water.
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Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC.
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Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid.
Step 2: O-Benzylation
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Dissolve the N-Boc protected acid from Step 1 in DMF.
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Add potassium carbonate (2.5 equivalents).
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Add benzyl bromide (1.2 equivalents) dropwise.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield benzyl 5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)benzoate.
Protocol 2: Amide Coupling and Deprotection
This protocol outlines the amide bond formation between the protected benzoic acid and benzylamine, followed by a two-step deprotection to yield the final product.
Step 1: Saponification of the Benzyl Ester
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Dissolve benzyl 5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)benzoate in a 3:1 mixture of THF and water.
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Add lithium hydroxide (LiOH, 2 equivalents) and stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).
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Acidify the reaction mixture to pH 3-4 with 1M HCl.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)benzoic acid.
Step 2: Amide Coupling
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Dissolve 5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)benzoic acid (1 equivalent) in anhydrous DMF.
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Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
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Stir the mixture for 10 minutes at room temperature.
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Add benzylamine (1.1 equivalents) and continue stirring at room temperature for 8-12 hours.
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Monitor the reaction by TLC or LC-MS.
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Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain tert-butyl (4-(benzyloxy)-2-(benzylcarbamoyl)phenyl)carbamate.
Step 3: Deprotection
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Boc Deprotection: Dissolve the purified product from the previous step in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[5][6][7] Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
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Benzyl Deprotection: Dissolve the residue from the Boc deprotection in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w). Stir the mixture under a hydrogen atmosphere (balloon pressure) for 12-16 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
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Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Data and Visualizations
Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the amide product, especially with sterically hindered or electronically challenging substrates.
| Coupling Reagent | Additive | Relative Efficiency | Key Advantages | Potential Issues |
| EDC | HOBt or OxymaPure | Good | Cost-effective, water-soluble byproducts. | Lower efficiency for difficult couplings, potential for racemization. |
| DCC | HOBt | Good | Inexpensive. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove.[10] |
| HATU | None | Excellent | High efficiency, fast reaction rates, low racemization.[9][11] | Higher cost, potential for guanidinylation side reaction.[9] |
| HBTU | None | Very Good | High efficiency, widely used. | Less reactive than HATU, potential for guanidinylation.[9] |
| COMU | None | Excellent | High efficiency, water-soluble byproducts, good for solution-phase synthesis.[10] | Lower solution stability compared to other uronium reagents. |
Visualized Experimental Workflow
Troubleshooting Decision Tree
References
- 1. researchgate.net [researchgate.net]
- 2. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scilit.com [scilit.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques [agris.fao.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments
Welcome to the technical support center for experiments involving 2-amino-N-benzyl-5-hydroxybenzamide. This guide provides troubleshooting for common pitfalls and answers to frequently asked questions to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile molecule. Its structural motifs, including a benzamide core, suggest potential applications in medicinal chemistry as a building block for more complex molecules. Benzamides are a known class of compounds with a wide range of biological activities.[1][2] It can also be used in material science, for instance, in the functionalization of carbon nanotubes.[3]
Q2: What are the key safety precautions when handling this compound?
Q3: What is the recommended solvent for dissolving this compound?
A3: Due to the presence of both polar (hydroxyl, amino, amide) and non-polar (benzyl, benzene rings) groups, the solubility of this compound can be variable. It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol. Its solubility in aqueous solutions is likely to be low but can be enhanced at acidic or basic pH due to the presence of the amino and hydroxyl groups, respectively.
Q4: How should this compound be stored?
A4: For long-term stability, the compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aminophenol moiety. For solutions, storage at -20°C is advisable to minimize degradation.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound during synthesis. | Incomplete reaction between 2-amino-5-hydroxybenzoic acid and benzylamine. | Use a coupling agent such as HATU or EDC/HOBt to facilitate amide bond formation.[6] Ensure anhydrous conditions as water can hydrolyze activated intermediates. |
| Side reactions, such as polymerization or oxidation of the starting materials. | Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation of the aminophenol. Control the reaction temperature to minimize side product formation. | |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or by-products from the coupling reaction. | Utilize column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. |
| The product is an oil or a sticky solid that is difficult to handle. | Try to induce crystallization by dissolving the product in a minimum amount of a hot solvent and then slowly cooling it. Adding a non-polar "anti-solvent" can also promote precipitation. | |
| Product degradation observed during workup or purification. | The aminophenol moiety is sensitive to oxidation, especially under basic conditions or in the presence of air. | Workup should be performed quickly, and exposure to air and light should be minimized. Use of de-gassed solvents can be beneficial. Acidifying the aqueous layer during extraction can protect the amino group. |
Biological Assays
| Problem | Possible Cause | Recommended Solution |
| Poor solubility of the compound in aqueous assay buffers. | The compound has limited aqueous solubility. | Prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts. |
| Inconsistent results in cell-based assays. | Compound precipitation in the cell culture medium. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, lower the final concentration of the compound. |
| Degradation of the compound in the assay medium over time. | Prepare fresh dilutions of the compound for each experiment. Assess the stability of the compound in the assay medium over the time course of the experiment using techniques like HPLC. | |
| High background signal in fluorescence-based assays. | The compound itself might be fluorescent at the excitation/emission wavelengths used. | Run a control experiment with the compound alone (without the fluorescent probe or cells) to check for intrinsic fluorescence. If necessary, choose a different fluorescent probe with non-overlapping spectra. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of this compound from 2-amino-5-hydroxybenzoic acid and benzylamine using a common coupling agent.
Materials:
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2-amino-5-hydroxybenzoic acid
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Benzylamine
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Triethylamine (TEA)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
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In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-amino-5-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
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Add triethylamine (2.5 eq) to the solution and stir for 10 minutes at room temperature.
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Cool the reaction mixture to 0°C in an ice bath.
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Add EDC (1.2 eq) to the mixture and stir for 20 minutes at 0°C.
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Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove any precipitated urea by-product (if DCC is used).
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Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20-50% ethyl acetate in hexane).
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway
Given that many benzamide derivatives exhibit activity as histone deacetylase (HDAC) inhibitors, a plausible, though hypothetical, mechanism of action for this compound in a cancer cell context is presented below.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action as an HDAC inhibitor.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]
Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "2-amino-N-benzyl-5-hydroxybenzamide."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Q1: I am losing a significant amount of my product during purification. What are the common causes and how can I mitigate this?
A1: Low recovery can stem from several factors, from the choice of purification method to the inherent properties of the compound. Here are some potential causes and solutions:
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Compound Adsorption: The amino and hydroxyl groups on your compound can lead to strong adsorption onto silica gel if you are using normal-phase chromatography. This can result in product loss on the column.
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Solution: Consider deactivating your silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent. Alternatively, reverse-phase chromatography may be a better option.
-
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Improper Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature.
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Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A table of common solvents for recrystallization is provided below.
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Product Degradation: The phenolic hydroxyl group and the amino group can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain impurities.
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Solution: Purify your compound quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures during solvent removal.
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Issue 2: Persistent Impurities After Column Chromatography
Q2: I have performed column chromatography, but my this compound is still not pure. What can I do?
A2: Co-elution of impurities is a common challenge. Here are some strategies to improve separation:
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Optimize Your Solvent System: If you are using normal-phase chromatography (e.g., silica gel), a subtle change in the polarity of your eluent can significantly impact separation.
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Solution: Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different solvent system altogether. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
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Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase may be necessary.
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Check for Tailing: The basic amino group in your compound can interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation.
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Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent to suppress this interaction.
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Issue 3: Difficulty with Recrystallization
Q3: I am struggling to recrystallize my this compound. It either crashes out of solution too quickly as an amorphous solid or remains an oil. What should I do?
A3: Successful recrystallization depends on finding the right solvent and conditions.
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Finding the Right Solvent:
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Solution: Use the solvent selection guide below to perform small-scale solubility tests. An ideal solvent will fully dissolve your compound when hot but give poor solubility when cold. If a single solvent doesn't work, try a binary solvent system.
-
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Oiling Out: This happens when the compound comes out of solution above its melting point.
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Solution: Try using a lower-boiling point solvent or a larger volume of solvent. Ensure the cooling process is slow and undisturbed. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
-
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Amorphous Solid Formation: This can occur if the solution is cooled too rapidly.
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Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization.
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Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter in the synthesis of this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in the formation of benzamides can include:
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Unreacted Starting Materials: Such as 2-amino-5-hydroxybenzoic acid and benzylamine.
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Side Products from the Coupling Reaction: Depending on the coupling agent used, you may have byproducts related to the activating agent.
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Products of Oxidation: The aminophenol moiety can be susceptible to oxidation, leading to colored impurities.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for method development is thin-layer chromatography (TLC).
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Select a Stationary Phase: Silica gel is a common starting point for normal-phase chromatography.
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Screen Solvents: Spot your crude material on a TLC plate and develop it in different solvent systems of varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
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Identify a Suitable Eluent: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4. This generally provides good separation on a column.
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Consider Modifiers: If you observe streaking or tailing on the TLC plate, add a small amount of triethylamine or acetic acid to your eluent to improve the peak shape.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended to confirm the purity of your this compound:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[3] A single sharp peak is desired.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Polarity | Notes |
| Protic Solvents | Water, Methanol, Ethanol | High | Good for dissolving polar compounds. Water may be a poor choice due to the benzyl group. |
| Dipolar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate | Medium | Often good choices for compounds with moderate polarity. |
| Aprotic Solvents | Dichloromethane, Diethyl Ether, Toluene | Low | May be suitable as the less polar component in a binary solvent system. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
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Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., a low-polarity mixture of hexane and ethyl acetate).
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Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of your packed column.
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Elution: Begin eluting with your starting solvent system. If the product is not moving, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
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Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product to dissolve it completely.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
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Further Cooling: Place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: Logical flow for developing a column chromatography purification method.
References
enhancing the stability of "2-amino-N-benzyl-5-hydroxybenzamide" in solution
Technical Support Center: 2-amino-N-benzyl-5-hydroxybenzamide
This guide is intended for researchers, scientists, and drug development professionals to enhance the stability of "this compound" in solution. It provides answers to frequently asked questions, troubleshooting strategies for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why does my solution of this compound change color (e.g., to yellow, brown, or purple) over time?
A1: The color change is a classic indicator of oxidative degradation. The "this compound" molecule contains both a phenolic hydroxyl group and an aromatic amino group. This aminophenol moiety is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[1][2][3] The oxidation process can form highly colored quinone-imine species.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway is oxidation. The phenolic hydroxyl and amino groups are electron-donating, making the aromatic ring electron-rich and prone to losing electrons (oxidation). This can be exacerbated by factors like pH, temperature, and exposure to light.[2][4] Hydrolysis of the amide bond is a secondary concern and typically requires more extreme pH conditions (highly acidic or basic) and elevated temperatures to become significant.[5][6]
Q3: What is the optimal pH for storing solutions of this compound?
A3: An acidic pH (typically in the range of 3 to 5) is recommended for enhanced stability. In acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+), and the phenolic group remains protonated (-OH). Both of these forms are significantly less susceptible to oxidation than their unprotonated counterparts, which are more prevalent at neutral or alkaline pH.[7]
Q4: Can I prepare a stock solution in DMSO? Is it stable?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. While it can offer good initial solubility, long-term stability should be monitored. DMSO itself can have impurities (like peroxides) and may not fully protect the compound from degradation if the solution is frequently exposed to air. For long-term storage, it is advisable to overlay the vial with an inert gas (like argon or nitrogen), store at -20°C or -80°C, and protect it from light.
Q5: Are there any specific handling precautions I should take during experiments?
A5: Yes. To minimize degradation, it is best practice to:
-
Use high-purity, deoxygenated solvents.
-
Work under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket) when preparing and handling solutions.
-
Use amber glass vials or wrap containers in aluminum foil to protect from light.[2]
-
Prepare solutions fresh whenever possible. If storage is necessary, follow the guidelines for pH, temperature, and atmosphere control.
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
| Problem Observed | Potential Root Cause(s) | Suggested Solutions & Strategies |
| Rapid color change (minutes to hours) in aqueous buffer. | Oxidation: Catalyzed by dissolved oxygen, neutral/alkaline pH, or trace metal ion contamination. | 1. Lower the pH: Adjust the buffer to pH 3-5. 2. Deoxygenate: Sparge the buffer with nitrogen or argon for 15-30 minutes before adding the compound. 3. Add an Antioxidant: Supplement the buffer with ascorbic acid (0.1-1 mM) or sodium metabisulfite (0.1-1 mM). 4. Add a Chelator: Include EDTA (0.1 mM) to sequester catalytic metal ions.[7] |
| Precipitation or cloudiness in the solution. | Poor Solubility: The compound's solubility limit may be exceeded in the chosen solvent or buffer. pH Shift: A change in pH may have altered the ionization state to a less soluble form. | 1. Verify Solubility: Determine the compound's solubility in your specific buffer system. 2. Use Co-solvents: Consider adding a small percentage (1-10%) of an organic solvent like DMSO, ethanol, or PEG 400. 3. Maintain pH: Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound. |
| Loss of potency or activity in biological assays. | Chemical Degradation: The active compound has degraded, reducing its effective concentration. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates). | 1. Implement Stabilization: Use the strategies outlined above (pH, antioxidants, inert atmosphere). 2. Run a Stability Study: Analyze the concentration of your compound in the final assay buffer over the time course of the experiment using HPLC. 3. Use Low-Binding Plastics: Utilize low-protein-binding or siliconized labware. 4. Include a Time-Zero Control: Prepare a sample for analysis immediately after preparation to establish a baseline concentration. |
Illustrative Stability Data
The following table provides hypothetical but chemically plausible data on the stability of this compound under various conditions, as would be determined by a stability-indicating HPLC method.
| Condition | Buffer | Additives | Temperature | % Remaining after 24h |
| 1 (Control) | pH 7.4 PBS | None | 25°C | 45% |
| 2 (Low pH) | pH 4.0 Acetate | None | 25°C | 85% |
| 3 (Antioxidant) | pH 7.4 PBS | 1 mM Ascorbic Acid | 25°C | 92% |
| 4 (Chelator) | pH 7.4 PBS | 0.1 mM EDTA | 25°C | 65% |
| 5 (Combined) | pH 4.0 Acetate | 1 mM Ascorbic Acid + 0.1 mM EDTA | 25°C | >98% |
| 6 (Refrigerated) | pH 7.4 PBS | None | 4°C | 70% |
Visualizations and Workflows
Chemical Degradation Pathway
The primary instability of this compound arises from the oxidation of its aminophenol core. This process is often initiated by the removal of a hydrogen atom, leading to the formation of radical intermediates that can react with oxygen and subsequently form colored quinone-imine products.
Caption: Simplified oxidative degradation pathway.
Troubleshooting Workflow
When encountering stability issues, a systematic approach can quickly identify the cause and solution. Use the following workflow to diagnose and resolve problems with your compound in solution.
Caption: Workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
This protocol describes how to prepare a 10 mM aqueous solution of this compound with enhanced stability for use in cellular or biochemical assays.
Materials:
-
This compound (MW: 242.27 g/mol )
-
Citrate-Phosphate buffer (0.1 M)
-
L-Ascorbic acid
-
EDTA disodium salt
-
High-purity water
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials
Procedure:
-
Prepare Stabilized Buffer: a. Prepare 100 mL of 0.1 M Citrate-Phosphate buffer and adjust the pH to 4.0. b. Add L-Ascorbic acid to a final concentration of 1 mM (17.6 mg). c. Add EDTA disodium salt to a final concentration of 0.1 mM (3.7 mg). d. Stir until all components are fully dissolved.
-
Deoxygenate the Buffer: a. Transfer the buffer to a suitable flask or bottle. b. Sparge the solution by bubbling nitrogen or argon gas through it for at least 20 minutes to remove dissolved oxygen.
-
Prepare the Compound Solution: a. Weigh 2.42 mg of this compound into a tared amber glass vial. b. While maintaining a positive pressure of inert gas over the deoxygenated buffer, withdraw 1.0 mL and add it to the vial containing the compound. c. Cap the vial immediately and vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: a. For immediate use, keep the solution on ice and protected from light. b. For short-term storage (up to 48 hours), store at 4°C. c. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a basic reverse-phase HPLC method to quantify the remaining parent compound over time. This is a stability-indicating method that should be able to separate the parent compound from its more polar degradation products.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare your test solutions of this compound under the desired conditions (e.g., different buffers, temperatures).
-
Immediately after preparation (t=0), take an aliquot, dilute it to a suitable concentration (e.g., 50 µM) with the mobile phase A, and inject it onto the HPLC system. This is your baseline measurement.
-
Store the test solutions under their respective conditions.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, dilute them in the same manner, and inject them.
-
Calculate the stability by comparing the peak area of the parent compound at each time point to the peak area at t=0.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Stability of aqueous solutions of N-acetyl-p-aminophenol. | Semantic Scholar [semanticscholar.org]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2-amino-N-benzyl-5-hydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the functionalization of "2-amino-N-benzyl-5-hydroxybenzamide."
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: The molecule presents three primary sites for functionalization: the primary aromatic amine (-NH2), the phenolic hydroxyl group (-OH), and to a lesser extent, the secondary amide (-NH-). The reactivity of these sites allows for various modifications such as acylation, alkylation, and other coupling reactions.
Q2: How can I achieve selective functionalization of either the amino or the hydroxyl group?
A2: Selective functionalization can be achieved by carefully choosing reaction conditions and, if necessary, employing protecting groups.[1][2][3] For instance, the amino group is generally more nucleophilic than the hydroxyl group and can often be selectively acylated under mild conditions.[4] For selective O-alkylation, the amino group may need to be protected first to prevent N-alkylation.[2]
Q3: What are common challenges encountered during the functionalization of this molecule?
A3: Common challenges include:
-
Lack of selectivity: Reagents may react with multiple functional groups, leading to a mixture of products.[2]
-
Side reactions: Undesired reactions such as polymerization or rearrangement can occur, especially under harsh conditions.[5]
-
Purification difficulties: Separating the desired product from starting materials, by-products, and regioisomers can be challenging.
Q4: Are there any known signaling pathways affected by derivatives of this compound?
A4: While specific pathways for this compound are not extensively documented, related aminophenol derivatives have been shown to modulate pathways involved in inflammation and ferroptosis. For example, some aminophenol metabolites can inhibit microglial activation and affect COX-2 and NF-κB signaling.[6] Additionally, certain ortho-aminophenol derivatives have demonstrated potent antiferroptotic activities by targeting lipid peroxidation.[7]
Experimental Protocols & Troubleshooting
Protocol 1: Selective N-Acylation of the Primary Amine
This protocol details the selective acylation of the 2-amino group.
Experimental Workflow:
Caption: Workflow for selective N-acylation.
Detailed Methodology:
-
Dissolution: Dissolve one equivalent of this compound in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add 1.1 to 1.5 equivalents of the acylating agent (e.g., acetic anhydride or a specific acyl chloride) and a mild, non-nucleophilic base like pyridine (2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive acylating agents, gentle heating (40-50°C) may be required.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data for N-Acylation of Aminophenols:
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Water | Sodium Acetate | 25 | 1 | ~85 | [8] |
| Vinyl Acetate | THF | Novozym 435 | 60 | 10 | 74.6 | [4] |
| Acetic Anhydride | Neat | None | 25 | 0.5 | >90 | [9] |
Troubleshooting Guide for N-Acylation:
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficiently reactive acylating agent or inadequate temperature. | Use a more reactive acylating agent (acyl chloride > anhydride). Increase the reaction temperature cautiously. |
| Formation of di-acylated product (on both -NH2 and -OH) | Excess acylating agent or harsh reaction conditions. | Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents). Maintain a lower reaction temperature. |
| Side reactions (e.g., polymerization) | Presence of impurities or overly harsh conditions. | Ensure the starting material and solvent are pure and dry. Avoid excessively high temperatures or prolonged reaction times. |
| Difficult purification | Similar polarity of product and starting material. | Optimize the eluent system for column chromatography. Consider derivatization of the unreacted starting material to facilitate separation. |
Protocol 2: Selective O-Alkylation of the Hydroxyl Group (with Amine Protection)
This protocol involves the protection of the more nucleophilic amino group followed by alkylation of the hydroxyl group.
Experimental Workflow:
Caption: Workflow for selective O-alkylation.
Detailed Methodology:
-
Protection of the Amino Group:
-
Dissolve this compound in a suitable solvent (e.g., THF, dioxane).
-
Add a protecting group reagent such as di-tert-butyl dicarbonate (Boc anhydride) for Boc protection or benzyl chloroformate for Cbz protection, along with a suitable base (e.g., triethylamine).
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction and purify the N-protected intermediate.
-
-
O-Alkylation:
-
Dissolve the N-protected compound in an anhydrous polar aprotic solvent like DMF or acetone.
-
Add a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group.
-
Add the alkylating agent (e.g., an alkyl halide) and stir the reaction, possibly with heating, until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the O-alkylated, N-protected product.
-
-
Deprotection:
-
Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).
-
Neutralize the reaction mixture and perform an aqueous work-up.
-
-
Final Purification:
-
Purify the final O-alkylated product by column chromatography or recrystallization.
-
Quantitative Data for O-Alkylation of Protected Aminophenols:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K2CO3 | Acetone | Reflux | 6 | ~85 | [2] |
| Allyl Bromide | K2CO3 | Acetone | Reflux | 6 | ~88 | [2] |
| Methyl Iodide | K2CO3 | Acetone | Reflux | 6 | ~92 | [2] |
Troubleshooting Guide for O-Alkylation:
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction | Insufficiently strong base or inactive alkylating agent. | Use a stronger base (e.g., NaH instead of K2CO3). Check the purity of the alkylating agent. |
| C-Alkylation side product | Certain solvent conditions can promote C-alkylation. | Use polar aprotic solvents like DMF or acetone, which favor O-alkylation. Protic solvents may lead to C-alkylation.[10] |
| Low yield during deprotection | Harsh deprotection conditions causing product degradation. | Use milder deprotection reagents or conditions. Carefully monitor the reaction to avoid over-exposure. |
| Quaternary ammonium salt formation | The tertiary amine in the molecule can be nucleophilic. | This is a potential side reaction, especially with reactive alkylating agents. Using a less nucleophilic base and carefully controlling stoichiometry can help. |
Potential Signaling Pathway Involvement
Derivatives of aminophenols can influence inflammatory signaling. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be modulated by such compounds.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu<sub>2</sub>O@CeO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. pharmaxchange.info [pharmaxchange.info]
Validation & Comparative
Comparative Analysis of N-benzyl-2-hydroxybenzamide and 2-amino-N-benzyl-5-hydroxybenzamide: A Review of Available Data
A significant disparity exists in the publicly available research for N-benzyl-2-hydroxybenzamide and 2-amino-N-benzyl-5-hydroxybenzamide. While the former has been investigated for various biological activities, there is a notable absence of experimental data on the biological functions of the latter. This guide provides a comprehensive overview of the available information for N-benzyl-2-hydroxybenzamide and highlights the current knowledge gap regarding this compound.
Chemical Structures
The two compounds are structurally related benzamides, with key differences in their substituent groups on the phenyl ring.
Figure 1. Chemical structures of N-benzyl-2-hydroxybenzamide and this compound.
N-benzyl-2-hydroxybenzamide (N-benzylsalicylamide)
N-benzyl-2-hydroxybenzamide, also known as N-benzylsalicylamide, is a derivative of salicylamide, a compound historically used as an analgesic and antipyretic.[1] The broader class of benzamide derivatives is a subject of extensive research due to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1]
Antimicrobial Activity
Substituted N-(benzyl carbamoyl)-2-hydroxybenzamides and related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.[2][3][4] While specific data for the parent N-benzyl-2-hydroxybenzamide is not detailed in the provided abstracts, related derivatives have shown activity against various microorganisms. For instance, 4-(substituted-benzylamino)-2-hydroxy benzoic acids and N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides have demonstrated activity against M. chlorophenolicum and B. subtilis, respectively.[2][3][4]
Antiparasitic Activity
A series of N-benzoyl-2-hydroxybenzamides, which are structurally related to N-benzyl-2-hydroxybenzamide, were evaluated against several protozoan parasites.[5] Compounds in this class have shown activity against Plasmodium falciparum (K1 strain), Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani.[5] One compound in the series demonstrated activity 21-fold superior to the standard antimalarial drug chloroquine against the K1 P. falciparum isolate.[5]
Anticancer Activity
The broader class of N-benzylbenzamide derivatives has been investigated as potential anticancer agents.[6][7] A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors.[6][7] One lead compound exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines and was found to bind to the colchicine binding site of tubulin.[6][7]
This compound
There is a significant lack of publicly available scientific literature detailing the biological activity of this compound. A search of the PubChem database indicates that while the compound is listed, there is no associated literature or biological activity data.[8]
Some research has been conducted on the related compound, 2-amino-N-benzylbenzamide (without the 5-hydroxy group), primarily in the context of materials science.[9] In one study, 2-amino-N-benzylbenzamide groups were functionalized onto multi-walled carbon nanotubes.[9] The resulting material was evaluated for its toxicity against human gastric (MKN-45) and breast (MCF7) cancer cells, demonstrating some cytotoxic effects.[9] However, these findings are specific to the carbon nanotube conjugate and cannot be directly extrapolated to the free compound this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available due to the absence of published studies. For N-benzyl-2-hydroxybenzamide and its derivatives, the methodologies would be specific to the activities being investigated. A general workflow for the synthesis and screening of such compounds is illustrated below.
Figure 2. General workflow for the synthesis and biological evaluation of benzamide derivatives.
Conclusion
A direct comparison of the biological activities of this compound and N-benzyl-2-hydroxybenzamide is not feasible at present due to a lack of data for the former. N-benzyl-2-hydroxybenzamide and its derivatives have shown promise in preliminary studies as antimicrobial, antiparasitic, and anticancer agents, warranting further investigation. The biological activity of this compound remains an open area for future research. Researchers interested in the benzamide scaffold may find the exploration of this compound and its potential activities a fruitful endeavor.
References
- 1. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
- 2. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C14H14N2O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Biological Activity of 2-amino-N-benzyl-5-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the biological validation of "2-amino-N-benzyl-5-hydroxybenzamide," a novel benzamide derivative. Due to the limited direct experimental data on this specific compound, this document outlines a comparative approach, benchmarking its potential activities against structurally related compounds with established biological profiles. The proposed experimental protocols are designed to elucidate its therapeutic potential, focusing on antiproliferative and antimicrobial activities, areas where similar benzamide scaffolds have shown promise.
Comparative Analysis of Benzamide Derivatives
The biological potential of "this compound" can be inferred from the activities of structurally analogous compounds. This table summarizes the reported activities of relevant benzamide derivatives, providing a basis for our proposed validation studies.
| Compound/Analog Class | Structure | Reported Biological Activity | Reference Compound(s) for Comparison |
| N-Benzoyl-2-hydroxybenzamides | General structure not specified, but are derivatives of salicylamide. | Anti-protozoal activity against P. falciparum, Trypanosoma, and Leishmania species.[1] | Chloroquine, Melarsoprol, Benznidazole, Miltefosine[1] |
| N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs | Analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide. | Protective effects on pancreatic β-cells against ER stress, suggesting potential in diabetes treatment.[2] | WO5m (a potent analog from the study)[2] |
| N-Benzimidazole-Derived Carboxamides | Methoxy- and hydroxy-substituted N-benzimidazole derivatives. | Antiproliferative activity against cancer cell lines (e.g., MCF-7) and antibacterial activity against Gram-positive bacteria.[3] | Doxorubicin (for antiproliferative), Ampicillin (for antibacterial) |
Proposed Experimental Protocols for Validation
To ascertain the biological activity of "this compound," a series of well-established in vitro assays are recommended. These protocols will enable a direct comparison with the activities of the aforementioned related compounds.
Antiproliferative Activity Assessment
Objective: To determine the cytotoxic effects of "this compound" on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, they will be treated with serial dilutions of "this compound" (typically ranging from 0.1 to 100 µM) for 48-72 hours. Doxorubicin will be used as a positive control.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO), and the absorbance will be measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
Workflow for the MTT-based cell viability assay.
Antimicrobial Activity Screening
Objective: To evaluate the potential of "this compound" to inhibit the growth of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) will be cultured to the mid-logarithmic phase.
-
Compound Preparation: "this compound" will be dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Each well will be inoculated with the microbial suspension. The plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Analysis: The minimum inhibitory concentration (MIC) will be determined as the lowest concentration of the compound that visibly inhibits microbial growth. Ampicillin (for bacteria) and Fluconazole (for fungi) will be used as positive controls.
Workflow for antimicrobial susceptibility testing.
Potential Signaling Pathway Involvement
Based on the activities of related benzamide and salicylamide derivatives, "this compound" could potentially modulate key cellular signaling pathways involved in cell proliferation and survival. A hypothetical pathway is illustrated below, suggesting potential targets for future mechanistic studies.
Hypothetical signaling pathways modulated by the test compound.
This guide provides a starting point for the systematic evaluation of "this compound." The proposed experiments, in conjunction with the comparative data, will help to build a comprehensive biological activity profile for this novel compound, paving the way for further preclinical development.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-benzyl-5-hydroxybenzamide
In the development of pharmaceutical agents, the robust and reliable quantification of the active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of two common analytical methods for the quantification of 2-amino-N-benzyl-5-hydroxybenzamide, a novel benzamide derivative. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols, present comparative performance data, and outline the validation workflows.
The validation of these analytical methods is performed in accordance with established guidelines to ensure data integrity.[1][2] Key validation parameters include accuracy, precision, linearity, selectivity, and the limits of detection (LOD) and quantification (LOQ).[2]
Comparative Analytical Performance
The choice of analytical method often depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 200 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 10% |
| Limit of Detection (LOD) | ~2 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are representative of standard practices for the quantification of small organic molecules in biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often employed for routine analysis due to its robustness and cost-effectiveness. The separation is typically achieved on a reverse-phase C18 column.[3][4]
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar benzamide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm)
-
Run Time: 10 minutes
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical assays, especially for samples with complex matrices.[3]
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol containing the deuterated internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.
Method Validation and Cross-Validation Workflows
The following diagrams illustrate the typical workflows for analytical method validation and the process of cross-validation when two different methods are used to analyze samples from the same study.
Caption: A typical workflow for the validation of a bioanalytical method.
References
Efficacy of Benzamide-Based HDAC Inhibitors: A Comparative Analysis Featuring Entinostat (MS-275)
A detailed guide for researchers and drug development professionals on the comparative efficacy of the benzamide-based histone deacetylase (HDAC) inhibitor, Entinostat (MS-275), against other prominent HDAC inhibitors. This report includes a comprehensive review of supporting experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
While specific biological activity data for the novel compound "2-amino-N-benzyl-5-hydroxybenzamide" is not currently available in published literature, its core benzamide structure is characteristic of a well-established class of enzyme inhibitors, particularly targeting histone deacetylases (HDACs) and sirtuins (SIRTs). To provide a relevant and informative comparison guide, this report focuses on a prominent and structurally related benzamide-based HDAC inhibitor, Entinostat (MS-275) .
Entinostat is a class I selective HDAC inhibitor that has been extensively studied and is currently in clinical trials for various cancers. This guide will compare the efficacy of Entinostat with other well-known HDAC inhibitors, providing researchers with a valuable resource for their drug discovery and development efforts.
Comparative Efficacy of HDAC Inhibitors
The inhibitory activity of different HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Entinostat and other selected HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Reference |
| Entinostat (MS-275) | Benzamide (Class I selective) | 41 | 498 | 3.9 | >10,000 | [1] |
| Vorinostat (SAHA) | Hydroxamic Acid (Pan-HDAC) | 10 | 20 | 80 | 50 | [2] |
| Romidepsin (FK228) | Cyclic Peptide (Class I selective) | 3.6 | 5.3 | 7.0 | 24 | [2] |
| Mocetinostat (MGCD0103) | Benzamide (Class I selective) | 170 | 270 | 100 | 1600 | [2] |
Histone Deacetylation Signaling Pathway
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.
References
- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 2-amino-N-benzyl-5-hydroxybenzamide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel organic compounds is a cornerstone of innovation. This guide provides a comparative study of potential synthetic methods for 2-amino-N-benzyl-5-hydroxybenzamide, a molecule of interest for its potential applications in medicinal chemistry. We will explore two primary pathways, detailing the necessary experimental protocols and presenting a quantitative comparison to aid in methodological selection.
The synthesis of this compound presents a unique challenge due to the presence of three reactive functional groups: an amino group, a hydroxyl group, and a carboxylic acid. To achieve the desired product, a carefully planned synthetic strategy is essential to prevent unwanted side reactions. The two most plausible methods involve either a direct amide coupling approach with the use of protecting groups or a one-pot reaction starting from a substituted isatoic anhydride.
Method 1: Protected Amide Coupling of 2-amino-5-hydroxybenzoic Acid
This classic and versatile approach relies on the protection of the reactive amino and hydroxyl groups of 2-amino-5-hydroxybenzoic acid prior to the amide bond formation with benzylamine. This multi-step process offers a high degree of control over the reaction.
Experimental Protocol:
Step 1: Protection of 2-amino-5-hydroxybenzoic Acid
-
Protection of the Amino Group: The synthesis commences with the protection of the amino group of 2-amino-5-hydroxybenzoic acid, typically with a tert-butoxycarbonyl (Boc) group. To a solution of 2-amino-5-hydroxybenzoic acid in a suitable solvent such as a mixture of 1,4-dioxane and water, di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate are added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Protection of the Hydroxyl Group: Following the protection of the amino group, the phenolic hydroxyl group is protected, commonly as a benzyl ether. The N-Boc-protected intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and a base such as potassium carbonate is added, followed by benzyl bromide. The mixture is heated to ensure the completion of the etherification.
Step 2: Amide Coupling
-
The fully protected 2-(tert-butoxycarbonylamino)-5-(benzyloxy)benzoic acid is then coupled with benzylamine. The carboxylic acid is activated using a peptide coupling reagent. A common choice is the combination of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or newer, more efficient reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
In a typical procedure, the protected benzoic acid, benzylamine, and the coupling reagent are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF. A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added, and the reaction is stirred at room temperature.
Step 3: Deprotection
-
Removal of the Boc Group: The Boc protecting group is selectively removed under acidic conditions. The protected amide is treated with a solution of trifluoroacetic acid (TFA) in DCM.
-
Removal of the Benzyl Group: The final step is the deprotection of the benzyl ether, which is typically achieved by catalytic hydrogenation. The compound is dissolved in a solvent like ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the debenzylation is complete.
Method 2: One-Pot Synthesis from Substituted Isatoic Anhydride
An alternative and potentially more streamlined approach involves the reaction of a suitably substituted isatoic anhydride with benzylamine. This method, if successful, would significantly reduce the number of synthetic steps. A one-pot, three-component chemical functionalization of short acyl-chloride multi-walled carbon nanotubes by isatoic anhydride and benzyl amine for producing 2-amino-N-benzylbenzamide has been reported, suggesting the feasibility of this type of reaction.[1]
Experimental Protocol:
-
Synthesis of 5-Hydroxyisatoic Anhydride: The key starting material, 5-hydroxyisatoic anhydride, would first need to be synthesized from 2-amino-5-hydroxybenzoic acid. This can be achieved by reacting the benzoic acid derivative with phosgene or a phosgene equivalent.
-
Reaction with Benzylamine: In a one-pot reaction, the 5-hydroxyisatoic anhydride is dissolved in a suitable solvent, and benzylamine is added. The reaction mixture is typically heated to facilitate the ring-opening of the anhydride and subsequent amide bond formation, with the concomitant release of carbon dioxide.
Comparative Data
| Parameter | Method 1: Protected Amide Coupling | Method 2: One-Pot Synthesis from Isatoic Anhydride |
| Number of Steps | 3 (Protection, Coupling, Deprotection) | 2 (Anhydride formation, Coupling) |
| Overall Yield | Moderate to High (Typically 60-80%) | Potentially Lower to Moderate |
| Purity of Final Product | High, purification at each step | May require more extensive final purification |
| Reaction Conditions | Generally mild to moderate | Can require harsher conditions (e.g., heating) |
| Reagent Cost & Availability | Common reagents, potentially higher overall cost | Phosgene or equivalents can be hazardous |
| Scalability | Well-established and scalable | May require optimization for large-scale synthesis |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic method, the following diagrams have been generated using the DOT language.
Figure 1. Workflow for the Protected Amide Coupling Method.
Figure 2. Workflow for the One-Pot Isatoic Anhydride Method.
Conclusion
Both presented methods offer viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources. The protected amide coupling method, while longer, provides greater control and is likely to result in a higher purity product. The one-pot synthesis from a substituted isatoic anhydride is more atom-economical and efficient in terms of step count but may require more optimization to achieve high yields and purity. For initial laboratory-scale synthesis and proof-of-concept, the protected amide coupling route is recommended due to its robustness and predictability. For process development and larger-scale synthesis, the one-pot method, once optimized, could offer significant advantages.
References
Benchmarking 2-amino-N-benzyl-5-hydroxybenzamide: A Comparative Guide for Drug Discovery Professionals
To our valued researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the hypothetical compound "2-amino-N-benzyl-5-hydroxybenzamide" against established standard compounds in the fields of histone deacetylase (HDAC) and sirtuin (SIRT) inhibition. Due to the absence of direct experimental data for "this compound," this analysis is based on its structural similarity to known benzamide and hydroxybenzamide inhibitors.
The core structure of "this compound," featuring a benzamide group, is a recognized pharmacophore in the design of both HDAC and sirtuin inhibitors. This structural motif suggests potential activity against these critical enzyme families, which are key regulators of cellular processes and established therapeutic targets in oncology, neurodegenerative disorders, and metabolic diseases.
This guide will compare the potential inhibitory profile of "this compound" with well-characterized standard inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA), the class I HDAC-selective inhibitor Entinostat (MS-275), the SIRT1/SIRT2 inhibitor Cambinol, and the SIRT2-selective inhibitor AGK2.
Quantitative Performance Comparison
The following tables summarize the inhibitory activities (IC50 values) of the standard compounds against a panel of HDAC and sirtuin isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency. The data for "this compound" is presented as "Hypothetical," based on its structural features which suggest it may exhibit inhibitory activity.
Table 1: Comparative Inhibitory Activity against Histone Deacetylases (HDACs)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Hypothetical | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Vorinostat (SAHA) | 10 - 33[1] | 96[1] | 20[1] | 33[1] | 540[1] |
| Entinostat (MS-275) | 180 - 510[2][3] | 453[2] | 740 - 1700[3] | >100,000 | 44,900 |
Table 2: Comparative Inhibitory Activity against Sirtuins (SIRTs)
| Compound | SIRT1 (µM) | SIRT2 (µM) | SIRT3 (µM) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Cambinol | 56[4][5] | 59[4][5] | No significant effect[6] |
| AGK2 | 30[7][8] | 3.5[7][8][9] | 91[8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the inhibitory activity of compounds against HDACs and sirtuins.
In Vitro HDAC Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the deacetylation of a synthetic substrate by a recombinant HDAC enzyme.
-
Reagents and Materials:
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compound ("this compound") and standard inhibitors (Vorinostat, Entinostat) dissolved in DMSO.
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355-380 nm, Emission: 440-460 nm)[10][11][12]
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant HDAC enzyme to each well, except for the negative control wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent group.[12]
-
Incubate at room temperature for 15-20 minutes.[10]
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the control (enzyme with no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vitro Sirtuin Inhibition Assay (Luminescence-Based)
This assay quantifies the NAD+-dependent deacetylase activity of sirtuins and its inhibition.
-
Reagents and Materials:
-
Recombinant human sirtuin isoform (e.g., SIRT1, SIRT2, SIRT3)
-
Acylated peptide substrate linked to a luciferase reporter system (e.g., a split-NanoLuc® system where deacetylation restores luciferase activity).[13]
-
NAD+ solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Luciferase detection reagent (containing furimazine)
-
Test compound ("this compound") and standard inhibitors (Cambinol, AGK2) dissolved in DMSO.
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitors in assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the recombinant sirtuin enzyme and NAD+ to each well.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for pre-incubation.[13]
-
Initiate the reaction by adding the acylated peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[13]
-
Add the luciferase detection reagent to all wells.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the control (enzyme with no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the benchmarking of "this compound."
Caption: Simplified HDAC signaling pathway.
Caption: Simplified SIRT1 signaling pathway.
Caption: General inhibitor screening workflow.
References
- 1. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cambinol, a Novel Inhibitor of Neutral Sphingomyelinase 2 Shows Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structures, Substrates, and Regulators of Mammalian Sirtuins – Opportunities and Challenges for Drug Development [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "2-amino-N-benzyl-5-hydroxybenzamide" Research Findings: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of the potential biological activities of "2-amino-N-benzyl-5-hydroxybenzamide" with structurally similar compounds that have been the subject of published research. Due to a lack of specific experimental data on "this compound" in the public domain, this analysis relies on findings from closely related benzamide derivatives to infer potential efficacy and mechanisms of action. The data presented is intended for researchers, scientists, and drug development professionals to inform future research directions and experimental design.
Executive Summary
While direct biological data for "this compound" is not currently available in published literature, extensive research on analogous compounds suggests potential for both antimicrobial and anticancer activities. This guide synthesizes findings from multiple studies on related benzamide, benzimidazole, and thienopyridine derivatives. By examining the structure-activity relationships of these analogs, we can project potential areas of investigation for "this compound". The subsequent sections detail the antimicrobial and cytotoxic activities of these related compounds, outline the experimental methodologies employed in their evaluation, and propose potential signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological potential of "this compound" is inferred by comparing the reported activities of structurally related molecules. The core structure, a substituted benzamide, is a common scaffold in medicinal chemistry. Variations in functional groups, such as the presence and position of hydroxyl and amino groups, significantly influence the biological effects.
Antimicrobial Activity
Numerous benzamide derivatives have been investigated for their antibacterial and antifungal properties. The data suggests that the presence of a hydroxyl group on the benzamide ring can be crucial for activity.
| Compound/Derivative Class | Tested Organisms | Key Findings (MIC values, Zone of Inhibition) | Reference |
|---|---|---|---|
| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | M. chlorophenolicum, B. subtilis | MIC values of 50 µg/mL and 12.5 µg/mL respectively for some derivatives. | |
| 4-(substituted-benzylamino)-2-hydroxy benzoic acids | M. chlorophenolicum | MIC values of 25-50 µg/mL. | |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | MIC values of 15.62-31.25 µmol/L. | |
| N-Benzamide Derivatives (general) | B. subtilis, E. coli | Some derivatives showed significant zones of inhibition (24-31 mm) and MIC values as low as 3.12 µg/mL. | |
| 2-amino-N-hydroxybenzamide derivatives | Gram-positive and Gram-negative bacteria and fungi | Some compounds showed comparable activity to standard drugs. |
Cytotoxic and Anticancer Activity
The benzamide scaffold is also prevalent in the design of anticancer agents. Studies on related compounds indicate that "this compound" may possess cytotoxic properties against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Lines | Key Findings (IC50 values) | Reference |
|---|---|---|---|
| 2-amino-N-benzylbenzamide functionalized MWCNTs | MKN-45 (gastric), MCF7 (breast) | Demonstrated 45-70% toxicity in MKN-45 and 39-51% in MCF7. | |
| 2-(aminomethyl)benzimidazole derivatives | T47D (breast), A549 (lung) | Some compounds showed higher cytotoxicity than gefitinib against T47D. | |
| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (breast), HT-29 (colon) | Derivatives showed IC50 values as low as 0.4 µM, significantly more potent than cisplatin. | |
| Salinomycin N-benzyl amides | Various human cancer cell lines (including drug-resistant) | Exhibited potent anticancer activity. | |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | MDA-MB-231 (breast), HCT116 (colon) | Potent anti-proliferative activity with IC50 values of 25-50 nM for the most active compounds. | |
| N-benzylbenzamide derivatives | Various cancer cell lines | Compound 20b exhibited IC50 values ranging from 12 to 27 nM as a tubulin polymerization inhibitor. | |
| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma), HL-60RG (leukemia) | Dose-dependently inhibited cell viability. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis. These protocols can serve as a foundation for the independent verification and further investigation of "this compound".
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate potential mechanisms and workflows relevant to the investigation of "this compound".
Comparative Toxicity Analysis of 2-amino-N-benzyl-5-hydroxybenzamide and Structural Analogs
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of 2-amino-N-benzyl-5-hydroxybenzamide and related benzamide derivatives. This report synthesizes available preclinical data to facilitate informed decision-making in drug discovery and development.
Due to a lack of publicly available toxicity data for this compound, this guide provides a comparative analysis of its structural analogs: 2-aminobenzamide and N-benzylbenzamide derivatives. The presented data, derived from various in vitro and in vivo studies, offers insights into the potential toxicological profile of the target compound.
In Vitro Cytotoxicity of Structural Analogs
The cytotoxic potential of several 2-aminobenzamide and N-benzylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
2-Aminobenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzamide Derivative 3a | A549 (Lung Carcinoma) | 24.59 | [1] |
| 2-Aminobenzamide Derivative 3c | A549 (Lung Carcinoma) | 29.59 | [1] |
| 2-Amino-1,4-naphthoquinone-benzamide 5e | MDA-MB-231 (Breast Cancer) | 0.4 | [2][3] |
| SUIT-2 (Pancreatic Cancer) | - | [2][3] | |
| HT-29 (Colon Cancer) | - | [2][3] | |
| 2-Amino-1,4-naphthoquinone-benzamide 5f | MDA-MB-231 (Breast Cancer) | - | [2][3] |
| 2-Amino-1,4-naphthoquinone-benzamide 5l | MDA-MB-231 (Breast Cancer) | 0.4 | [2][3] |
N-Benzylbenzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(phenylcarbamoyl)benzamide | HeLa (Cervical Cancer) | 800 | [4] |
| Benzimidazole derivative 5 | MCF-7 (Breast Cancer) | 17.8 (µg/mL) | [5] |
| DU-145 (Prostate Cancer) | 10.2 (µg/mL) | [5] | |
| H69AR (Lung Cancer) | 49.9 (µg/mL) | [5] |
In Vivo Acute Toxicity of Structural Analogs
Acute toxicity studies in animal models provide crucial information regarding the lethal dose of a substance. The LD50 value, the dose required to be lethal to 50% of the tested population, has been determined for some substituted benzamides.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| N-substituted benzamide I 5C | Male Mouse | Intraperitoneal | 196.34 | [6] |
| Oral | 837.53 | [6] | ||
| N-substituted benzamide I 14C | Male Mouse | Intraperitoneal | 214.04 | [6] |
| Oral | 595.66 | [6] | ||
| N-substituted benzamide II 5C | Male Mouse | Intraperitoneal | 156.50 | [6] |
| Oral | 687.07 | [6] | ||
| Amisulpride | Male Mouse | Intraperitoneal | 175 | [6] |
| Oral | 1024 | [6] | ||
| Sulpiride | Male Mouse | Intraperitoneal | 170 | [6] |
| Oral | 1700 | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm using a microplate reader.[8]
MTT Assay Experimental Workflow
Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9][10]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the extent of DNA damage.[9]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the control and treated samples.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving the DNA as "nucleoids".[11]
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline solution to unwind the DNA and then perform electrophoresis.[11]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage.
Comet Assay Experimental Workflow
Potential Signaling Pathways in Benzamide-Induced Cytotoxicity
While the specific signaling pathways affected by this compound are unknown, many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). A generalized signaling cascade for apoptosis is depicted below. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.
Generalized Apoptosis Signaling Pathway
This guide provides a starting point for understanding the potential toxicity of this compound by examining its structural analogs. Further experimental studies on the specific compound are necessary to establish a definitive toxicity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 10. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
Safety Operating Guide
Safe Disposal of 2-amino-N-benzyl-5-hydroxybenzamide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-amino-N-benzyl-5-hydroxybenzamide, a compound for which specific disposal protocols may not be readily available. The following procedures are based on best practices for handling related chemical structures, such as aromatic amines and benzamide derivatives, and general guidelines for laboratory chemical waste management.
It is imperative to treat this compound as a hazardous substance due to the lack of comprehensive safety and toxicity data. A conservative approach to handling and disposal is essential to mitigate potential risks.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[1] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves.
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If engineering controls are insufficient or if there is a risk of generating dust, use a suitable respirator.
-
II. Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are fundamental to safe disposal.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for the waste. The container should be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of waste accumulation.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.
III. Step-by-Step Disposal Procedure
-
Initial Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), directly into the designated hazardous waste container.
-
For solutions, use a liquid waste container. For solid waste, use a container designated for solid chemical waste.
-
-
Storage:
-
Keep the waste container securely closed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area away from heat, ignition sources, and incompatible materials.[1]
-
-
Arrange for Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste. They will have established procedures for the collection and disposal of chemical waste in compliance with local, state, and federal regulations.
-
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain.[1] This can harm aquatic life and is likely a violation of environmental regulations.
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are a trained professional with a validated and approved protocol.
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup: Spill cleanup should be conducted by trained personnel wearing appropriate PPE. The collected spill material must be disposed of as hazardous waste.
V. Data Presentation
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative data for this compound is not available. The table below summarizes general safety information for a related compound, 2-amino-N-benzyl-benzamide, to provide a conservative framework for safe handling.
| Property | 2-amino-N-benzyl-benzamide (CAS: 5471-20-5) |
| Appearance | Solid |
| Odor | No data available |
| Solubility | No data available |
| Flash Point | 231.8°C |
| Personal Protective Equipment | Safety goggles, gloves, lab coat |
| Disposal Recommendation | Licensed chemical destruction plant |
Data sourced from available Safety Data Sheets for the related compound.[1]
VI. Experimental Protocols
As this document pertains to disposal procedures, no experimental protocols are cited.
VII. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS office for guidance.
References
Essential Safety and Operational Guidance for 2-amino-N-benzyl-5-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of 2-amino-N-benzyl-5-hydroxybenzamide, a chemical compound utilized in laboratory and drug development settings. The following procedural guidance is designed to ensure the safe management of this substance, minimizing risks to personnel and the environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. Aromatic amines, as a class, can be hazardous, and precautions should be taken accordingly.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may also be necessary to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant coveralls should be worn.[4][5] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator or an equivalent, especially in poorly ventilated areas or when dealing with dust.[6][7] |
Operational Plan: Handling Procedures
Safe handling practices are crucial to minimize the risk of exposure and contamination.
Step 1: Preparation
-
Ensure the work area is well-ventilated. A chemical fume hood is recommended.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as detailed in the table above.
Step 2: Handling the Compound
-
Avoid direct contact with skin and eyes.[3]
-
Weigh and transfer the solid compound in a designated area, preferably within a fume hood, to minimize the dispersion of dust.
-
Use non-sparking tools to prevent ignition.[3]
-
Keep the container tightly closed when not in use.
Step 3: In Case of a Spill
-
Evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a suitable, sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Prevent the spilled material from entering drains or waterways.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Step 1: Waste Collection
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, absorbent pads), in a clearly labeled, sealed container.
Step 2: Waste Storage
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 3: Final Disposal
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of the material down the drain or in general waste.
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: This diagram outlines the procedural flow for safely managing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
